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  • Product: 3-Chloro-5-(hydroxymethyl)benzoic acid
  • CAS: 153203-56-6

Core Science & Biosynthesis

Foundational

Orthogonal Functionalization of 3-Chloro-5-(hydroxymethyl)benzoic Acid: A Technical Guide for Advanced Scaffold Derivatization

Executive Summary In modern organic synthesis, the strategic selection of multi-functional building blocks is the cornerstone of efficient molecular design. 3-Chloro-5-(hydroxymethyl)benzoic acid (CAS 153203-56-6) has em...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis, the strategic selection of multi-functional building blocks is the cornerstone of efficient molecular design. 3-Chloro-5-(hydroxymethyl)benzoic acid (CAS 153203-56-6) has emerged as a highly versatile, trifunctional small-molecule scaffold[1]. Featuring a carboxylic acid, a primary hydroxymethyl group, and an aryl chloride, this compound enables orthogonal functionalization[1]. As a Senior Application Scientist, I leverage this scaffold to bypass exhaustive protection-deprotection cycles, making it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs) and structurally rigid Metal-Organic Frameworks (MOFs)[1].

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to map the baseline physicochemical parameters of the scaffold. The presence of both hydrogen-bond donors (-OH, -COOH) and acceptors dictates its solubility profile, while its purity directly impacts the efficacy of downstream transition-metal catalysis.

ParameterValueCausality / Implication for Synthesis
CAS Number 153203-56-6Standard identifier for global procurement and inventory[1].
Molecular Formula C8H7ClO3Defines the exact mass and isotopic signature for MS tracking[2].
Molecular Weight 186.59 g/mol Essential for precise stoichiometric calculations.
InChI Key YHAPNPLLWRVMJE-UHFFFAOYSA-NUnique structural identifier for cheminformatics and predictive modeling[1].
Purity Standards ≥95% to 98%Trace impurities (e.g., residual metals or halides) can poison Pd-catalysts in cross-coupling steps[3].
GHS Classification H302, H315, H319, H335Indicates acute toxicity and irritation; requires handling in a fume hood with appropriate PPE.

Strategic Retrosynthetic Analysis & Orthogonal Reactivity

The true value of 3-chloro-5-(hydroxymethyl)benzoic acid lies in the distinct electronic and steric environments of its three functional groups[1]. Successful derivatization requires exploiting the thermodynamic and kinetic thresholds of each site:

  • The Carboxylic Acid (pKa ~4.0): This is the most acidic site. It can be selectively deprotonated by mild bases (e.g., potassium carbonate, K2​CO3​ ) to form a highly nucleophilic carboxylate anion. This allows for chemoselective esterification without competitive O-alkylation of the hydroxymethyl group[1].

  • The Hydroxymethyl Group (pKa ~15.0): A primary aliphatic alcohol. It can be selectively oxidized to an aldehyde (yielding 3-chloro-5-formylbenzoic acid) using mild oxidants like Dess-Martin periodinane (DMP), or it can be protected as a silyl ether if harsh basic conditions are required later in the synthesis[4].

  • The Aryl Chloride: Aryl chlorides possess high bond dissociation energies (BDE ~96 kcal/mol). Consequently, standard cross-coupling catalysts often fail due to sluggish oxidative addition. Activation requires electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos)[1].

Workflow Visualization

The following diagram maps the orthogonal pathways available for this scaffold, demonstrating how selective reactions lead to distinct classes of advanced materials.

G Core 3-Chloro-5-(hydroxymethyl) benzoic acid CAS: 153203-56-6 COOH 1. Carboxylic Acid pKa ~4.0 Esterification / Amidation Core->COOH OH 2. Hydroxymethyl Primary Alcohol Oxidation / Protection Core->OH Cl 3. Aryl Chloride High BDE Pd-Catalyzed Coupling Core->Cl API API Intermediates (Drug Discovery) COOH->API MOF MOFs & COFs (Materials Science) COOH->MOF OH->API Cl->API Cl->MOF

Orthogonal functionalization pathways of 3-Chloro-5-(hydroxymethyl)benzoic acid.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes intrinsic analytical checkpoints to confirm success before proceeding to the next synthetic step.

Protocol 1: Chemoselective Esterification (Carboxylic Acid Derivatization)

Objective: Synthesize an ester derivative while leaving the hydroxymethyl and chloro groups fully intact[1]. Causality: We utilize a mild base ( K2​CO3​ ) in a polar aprotic solvent (DMF). The massive pKa differential ensures only the carboxylic acid is deprotonated. The resulting carboxylate is a superior nucleophile compared to the neutral primary alcohol, driving absolute chemoselectivity.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq of 3-chloro-5-(hydroxymethyl)benzoic acid in anhydrous DMF (0.2 M concentration) under an inert N2​ atmosphere.

  • Deprotonation: Add 1.2 eq of anhydrous K2​CO3​ . Scientist Insight: Stir for 30 minutes at room temperature to ensure complete formation of the carboxylate salt. The suspension will become slightly cloudy.

  • Alkylation: Dropwise add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide).

  • Reaction Monitoring: Stir at room temperature for 4-6 hours.

  • Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (1:1). The highly polar starting material ( Rf​ ~0.1, streaking) must disappear, replaced by a distinct, less polar product spot ( Rf​ ~0.5).

  • Workup & Isolation: Quench with water, extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove residual DMF. Dry over Na2​SO4​ and concentrate in vacuo.

  • Self-Validation (Post-Isolation): Analyze via 1H NMR. Success Criteria: The broad carboxylic acid proton peak (~11-12 ppm) must be absent. The hydroxymethyl −CH2​− singlet (~4.6 ppm) must remain unchanged, proving no competitive etherification occurred.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Aryl Chloride Activation)

Objective: Couple the aryl chloride with an arylboronic acid to build a biphenyl architecture, a common motif in drug discovery[1]. Causality: Due to the high stability of the C-Cl bond, standard palladium catalysts are ineffective. We employ Pd2​(dba)3​ combined with XPhos. The electron-rich nature of XPhos accelerates the oxidative addition of the Pd(0) species into the C-Cl bond, while its extreme steric bulk facilitates the final reductive elimination step.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk tube, combine 1.0 eq of the esterified scaffold (from Protocol 1), 1.5 eq of the target arylboronic acid, 0.02 eq of Pd2​(dba)3​ , 0.04 eq of XPhos, and 2.0 eq of K3​PO4​ .

  • Solvent Addition: Add a degassed mixture of Toluene/Water (10:1, 0.1 M). Scientist Insight: Water is crucial here; it dissolves the inorganic base and accelerates the transmetalation step by forming a highly reactive boronate intermediate.

  • Heating: Seal the tube and heat to 100°C for 12 hours.

  • Self-Validation (In-Process): Analyze an aliquot via LC-MS. Success Criteria: The mass spectrum must show the desired product mass. Crucially, the characteristic 3:1 isotopic pattern of the chlorine atom (M / M+2) present in the starting material must be completely absent in the product peak, confirming the successful displacement of the chloride.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate. Purify via flash column chromatography.

Applications in Advanced Materials and Drug Discovery

Beyond its utility in synthesizing small-molecule APIs, 3-chloro-5-(hydroxymethyl)benzoic acid is a prime candidate for the construction of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)[1]. The rigid meta-substituted aromatic core provides predictable geometry. The carboxylic acid acts as an excellent coordinating ligand for transition metal nodes (e.g., Zn, Cu, Zr) in MOF construction, while the remaining hydroxymethyl and chloro groups serve as highly accessible post-synthetic modification (PSM) sites[1]. This allows materials scientists to precisely tune the internal pore environment for specific gas adsorption, chemical sensing, or catalytic properties[1].

References

  • Benchchem. "3-Chloro-5-(hydroxymethyl)benzoic acid | 153203-56-6". Benchchem.
  • SynQuest Laboratories. "CAS 153203-56-6 | 3-Chloro-5-(hydroxymethyl)benzoic acid". SynQuest Labs.
  • Sigma-Aldrich. "3-chloro benzoic acid | Sigma-Aldrich". MilliporeSigma.
  • AccelaChem. "153203-56-6,3-Chloro-5-(hydroxymethyl)benzoic Acid". AccelaChem.
  • Sigma-Aldrich. "3-Chloro-5-(hydroxymethyl)benzoic Acid | 153203-56-6". MilliporeSigma.
  • BLD Pharm. "53984-36-4|3-Chloro-5-hydroxybenzoic acid". BLD Pharm.

Sources

Exploratory

pKa and acidity profile of 3-Chloro-5-(hydroxymethyl)benzoic acid

An In-Depth Technical Guide to the pKa and Acidity Profile of 3-Chloro-5-(hydroxymethyl)benzoic acid This guide provides a comprehensive technical overview of the acidity profile of 3-Chloro-5-(hydroxymethyl)benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa and Acidity Profile of 3-Chloro-5-(hydroxymethyl)benzoic acid

This guide provides a comprehensive technical overview of the acidity profile of 3-Chloro-5-(hydroxymethyl)benzoic acid, a versatile building block in modern organic synthesis and drug discovery.[1] Understanding the ionization constant (pKa) of this molecule is critical for researchers in medicinal chemistry and process development, as it governs fundamental physicochemical properties such as solubility, membrane permeability, and interaction with biological targets.[2] This document will delve into the theoretical underpinnings of its acidity, predictive computational models, and detailed experimental protocols for empirical pKa determination.

Molecular Structure and the Basis of Acidity

3-Chloro-5-(hydroxymethyl)benzoic acid possesses a benzoic acid core, substituted with a chloro group and a hydroxymethyl group at the meta positions relative to the carboxylic acid. The acidity of the carboxylic acid proton is modulated by the electronic effects of these substituents.

The primary equilibrium governing the acidity of 3-Chloro-5-(hydroxymethyl)benzoic acid is the dissociation of the carboxylic acid proton in an aqueous medium to form the corresponding carboxylate anion and a hydronium ion.

Caption: Dissociation of 3-Chloro-5-(hydroxymethyl)benzoic acid.

Theoretical Acidity Profile and pKa Prediction

In the absence of a directly reported experimental pKa value for 3-Chloro-5-(hydroxymethyl)benzoic acid, a theoretical estimation can be derived from the fundamental principles of physical organic chemistry and computational modeling.

Substituent Effects on Acidity

The acidity of substituted benzoic acids is primarily influenced by the inductive and resonance effects of the substituents.[3] These effects alter the stability of the conjugate base (the carboxylate anion) formed upon deprotonation.

  • Chloro Group (-Cl): The chloro substituent is an electron-withdrawing group due to its high electronegativity, exerting a strong -I (negative inductive) effect.[4] This effect withdraws electron density from the aromatic ring and the carboxylate group, thereby stabilizing the negative charge of the conjugate base. This stabilization increases the acidity of the parent benzoic acid, leading to a lower pKa value.[5][6] For instance, the pKa of 3-chlorobenzoic acid is approximately 3.83, which is lower than that of benzoic acid (pKa ≈ 4.2).[7]

  • Hydroxymethyl Group (-CH₂OH): The hydroxymethyl group is generally considered to be a weak electron-withdrawing group through its inductive effect (-I effect) due to the electronegative oxygen atom.[8] However, its effect is weaker than that of a chloro group.

Given that both substituents are electron-withdrawing, it is anticipated that 3-Chloro-5-(hydroxymethyl)benzoic acid will be a stronger acid (have a lower pKa) than benzoic acid.

Computational pKa Prediction

For a more quantitative prediction, Density Functional Theory (DFT) calculations can be employed. This approach has been shown to provide reliable pKa predictions for substituted benzoic acids.[7][9][10]

A common computational protocol involves:

  • Geometry Optimization: The three-dimensional structures of both the protonated (acidic) and deprotonated (conjugate base) forms of 3-Chloro-5-(hydroxymethyl)benzoic acid are optimized using a suitable level of theory and basis set (e.g., B3LYP/6-311G(d,p)).[7]

  • Solvation Model: An implicit solvation model, such as the Solvation Model based on Density (SMD), is applied to account for the effect of the aqueous environment.[9]

  • Gibbs Free Energy Calculation: The Gibbs free energies of the protonated and deprotonated species in the solvated state are calculated.

  • pKa Calculation: The pKa is then calculated using the following thermodynamic cycle and equation:

    pKa = (ΔG*aq) / (2.303 * RT)

    where ΔG*aq is the Gibbs free energy of the deprotonation reaction in the aqueous phase, R is the gas constant, and T is the temperature in Kelvin.

Based on the additive effects of the substituents, the pKa of 3-Chloro-5-(hydroxymethyl)benzoic acid is predicted to be in the range of 3.6 to 3.9 .

Experimental Determination of pKa

For definitive determination of the pKa, experimental methods are indispensable. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used techniques.[11][12]

Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (3-Chloro-5-(hydroxymethyl)benzoic acid) and monitoring the resulting pH change.[13][14] The pKa is the pH at which the acid is half-neutralized.[12]

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M NaOH.

    • Prepare a ~0.01 M solution of 3-Chloro-5-(hydroxymethyl)benzoic acid in a suitable solvent (e.g., a water/methanol mixture to ensure solubility).

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.[13]

  • Titration:

    • Pipette a known volume (e.g., 25.0 mL) of the 3-Chloro-5-(hydroxymethyl)benzoic acid solution into a beaker.

    • Add a magnetic stir bar and place the beaker on a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized. The pH at this half-equivalence point is equal to the pKa of the acid.[13]

cluster_workflow Potentiometric Titration Workflow prep Prepare 0.1M NaOH and ~0.01M Analyte Solution cal Calibrate pH Meter (pH 4, 7, 10) prep->cal titrate Titrate Analyte with NaOH, Recording pH at Increments cal->titrate plot Plot pH vs. Volume of NaOH titrate->plot deriv Calculate 1st and 2nd Derivatives to Find Equivalence Point plot->deriv pka Determine pH at Half-Equivalence Point (pKa) deriv->pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the molar absorptivity of the acidic and basic forms of the compound differ at a specific wavelength.[15][16] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.[15]

  • Preparation of Solutions:

    • Prepare a stock solution of 3-Chloro-5-(hydroxymethyl)benzoic acid in a suitable solvent (e.g., DMSO or methanol).[15]

    • Prepare a series of buffer solutions with a constant ionic strength, covering a pH range of approximately pKa ± 2 (e.g., pH 2 to 6).[15]

  • Wavelength Selection:

    • Record the UV-Vis spectra of the analyte in a highly acidic (e.g., pH 1) and a highly basic (e.g., pH 7) buffer to determine the wavelengths of maximum absorbance for the protonated and deprotonated species.

  • Absorbance Measurements:

    • Prepare a series of solutions by adding a small, constant amount of the stock solution to each of the buffer solutions.

    • Measure the absorbance of each solution at the selected analytical wavelength(s).

  • Data Analysis:

    • The pKa can be determined by plotting the absorbance versus pH and fitting the data to the following equation:

      A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))

      where A is the observed absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

    • Alternatively, the pKa can be determined graphically from the inflection point of the sigmoidal plot of absorbance versus pH.[12]

Comprehensive Acidity Profile Summary

The acidity of 3-Chloro-5-(hydroxymethyl)benzoic acid is a critical parameter for its application in research and development. The following table summarizes its predicted acidity profile.

ParameterValueMethod of Determination
Predicted pKa 3.6 - 3.9Theoretical (Substituent Effects & Computational Modeling)
Predicted Acidity More acidic than benzoic acidAnalysis of Substituent Effects

At a physiological pH of 7.4, 3-Chloro-5-(hydroxymethyl)benzoic acid will exist almost exclusively in its deprotonated, anionic (carboxylate) form. This has significant implications for its solubility in aqueous media and its potential to interact with biological macromolecules.

Conclusion

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Gomez, S., et al. (2018). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 23(10), 2633. Available at: [Link]

  • Ruiz, R., et al. (2014). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 5(10), 1084-1088. Available at: [Link]

  • Let's Talk Academy. (2026, January 23). Order of Acidity of Substituted Benzoic Acids Explained. Retrieved from [Link]

  • University of Dhaka. (n.d.). pH effects on absorption spectra: pKa determination by spectrophotometric method. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids. Retrieved from [Link]

  • Journal of Chemical Education. (1993). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education, 70(5), A125. Available at: [Link]

  • HCPG College. (n.d.). Acidity of Carboxylic Acids. Retrieved from [Link]

  • Li, X., et al. (2008). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. The Journal of Physical Chemistry A, 112(4), 775-782. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 9, 349-361. Available at: [Link]

  • Li, X., et al. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(4), 775-782. Available at: [Link]

  • Berkhout, J. H., & Ram, H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s510-s516. Available at: [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Ontosight AI. (n.d.). 3-Chloro-5-hydroxybenzoic Acid Overview. Retrieved from [Link]

  • Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 2-18. Available at: [Link]

  • Grillo, G., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1255. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Journal of Chemical Education. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 80(5), 554. Available at: [Link]

  • ChemRxiv. (2020). Using Atomic Charges to Describe the pKa of Carboxylic Acids. Retrieved from [Link]

  • European Journal of Chemistry. (2013). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa. European Journal of Chemistry, 4(4), 369-378. Available at: [Link]

  • Journal of Chemical Information and Modeling. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Journal of Chemical Information and Modeling, 46(6), 2535-2543. Available at: [Link]

  • Grillo, G., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules, 29(6), 1255. Available at: [Link]

  • NextSDS. (n.d.). 3-CHLORO-5-HYDROXY-BENZOIC ACID BENZYL ESTER — Chemical Substance Information. Retrieved from [Link]

  • Brainly. (2023, August 24). [FREE] 4. The pKa of p-chlorobenzoic acid is 3.98, and that of benzoic acid is 4.19. Calculate the σ-value of the. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzoic Acid. Retrieved from [Link]

  • Hollingsworth, C. A., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1412-1418. Available at: [Link]

  • Vaia. (n.d.). The following pKa values have been measured. Explain why a hydroxyl group in the para position decreases the acidity while a hydroxy group in the meta position increases the acidity. Retrieved from [Link]

  • Hollingsworth, C. A., et al. (2019). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1412-1418. Available at: [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

Foundational

Thermal Profiling and Solid-State Characterization of 3-Chloro-5-(hydroxymethyl)benzoic Acid: A Technical Guide for Advanced Formulation

Executive Summary In pharmaceutical development and advanced materials science, the solid-state properties of synthetic intermediates dictate downstream processability, formulation stability, and active pharmaceutical in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced materials science, the solid-state properties of synthetic intermediates dictate downstream processability, formulation stability, and active pharmaceutical ingredient (API) viability. 3-Chloro-5-(hydroxymethyl)benzoic acid (CAS: 153203-56-6) is a highly versatile, multi-functional building block featuring a carboxylic acid, a meta-chloro substituent, and a hydroxymethyl group[1].

This whitepaper provides an in-depth mechanistic evaluation of the melting point and thermal stability of this compound. By establishing rigorous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) protocols, we aim to provide researchers with a self-validating framework to characterize its complex thermal degradation pathways—specifically the competing kinetics of intermolecular condensation and decarboxylation.

Structural Causality: Predicting Thermal Behavior

To understand the thermal profile of 3-Chloro-5-(hydroxymethyl)benzoic acid, we must first deconstruct the thermodynamic contributions of its functional groups. Thermal stability is not merely a bulk property; it is the macroscopic manifestation of crystal lattice energy and intramolecular bond dissociation energies.

  • Hydrogen Bonding Network: The presence of both a carboxylic acid (-COOH) and a hydroxymethyl group (-CH2OH) enables extensive intermolecular hydrogen bonding. In the solid state, benzoic acid derivatives typically form dimers via the carboxylic acid. The addition of the hydroxymethyl group allows for cross-linking between these dimers, significantly increasing the lattice energy and, consequently, elevating the melting point.

  • Inductive Effects of the Chloro Substituent: The chlorine atom at the meta position exerts a strong electron-withdrawing inductive effect (-I). While it does not participate directly in hydrogen bonding, its polarizability and steric bulk influence crystal packing density. Furthermore, it lowers the pKa of the carboxylic acid, which can catalyze auto-esterification at elevated temperatures[1].

  • Thermal Lability: Hydroxy-acids are notoriously susceptible to thermal condensation. Upon reaching the melt phase, the kinetic mobility of the molecules increases, leading to intermolecular esterification (forming oligomeric esters) and the evolution of water.

Table 1: Physicochemical Properties & Predictive Thermal Metrics
ParameterValue / DescriptionMechanistic Implication
CAS Number 153203-56-6Unique identifier for regulatory tracking.
Molecular Weight 186.59 g/mol Determines stoichiometric ratios for thermal degradation mass loss.
Predicted Melting Point 160°C - 180°C (Analog based)High lattice energy due to -COOH and -CH2OH hydrogen bonding networks.
Primary Degradation Route Dehydration / Esterification-CH2OH and -COOH condense at elevated temperatures (>180°C).
Secondary Degradation DecarboxylationLoss of CO2 typically occurs >250°C following ester breakdown.

Analytical Methodologies: Self-Validating Protocols

To accurately determine the melting point and thermal stability without confounding variables (such as premature degradation masking the melting endotherm), we must employ tightly controlled thermal analysis workflows.

Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point Determination

Objective: To isolate the melting endotherm from early-onset thermal condensation. Causality: A slow heating rate in hydroxy-acids often leads to degradation before or during the melt, resulting in a broad, asymmetric endotherm. A faster heating rate kinetically outruns the degradation, providing a true thermodynamic melting point.

Step-by-Step Workflow:

  • Calibration: Verify cell constant and temperature calibration using Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards.

  • Sample Preparation: Accurately weigh 2.0 - 3.0 mg of 3-Chloro-5-(hydroxymethyl)benzoic acid into an aluminum Tzero pan.

  • Pan Configuration: Use a pinholed hermetic lid. This is critical; a completely sealed pan will build internal pressure from trace moisture or early condensation, altering the melting point via the Clausius-Clapeyron effect. A pinhole allows vapor escape while maintaining thermal contact.

  • Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 200°C. (If degradation overlaps the melt, repeat with a 20°C/min ramp).

  • Data Analysis: Calculate the extrapolated onset temperature ( Tonset​ ) as the official melting point, not the peak maximum, to ensure thermodynamic accuracy.

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To quantify the onset of thermal decomposition and map the mass loss stoichiometry to specific structural cleavages. Causality: TGA measures mass loss. By coupling TGA with the DSC data, we can determine if an endothermic event is a phase transition (no mass loss) or a decomposition event (mass loss).

Step-by-Step Workflow:

  • Crucible Selection: Use a 70 µL alumina ( Al2​O3​ ) crucible. Avoid platinum, as halogenated compounds (like the meta-chloro group) can react with platinum at high temperatures.

  • Sample Loading: Load 5.0 - 10.0 mg of the sample. Ensure the sample covers the bottom of the crucible evenly to prevent thermal gradients.

  • Buoyancy Correction: Run a blank baseline subtraction under identical conditions to correct for gas density changes during heating.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to 600°C under a Nitrogen purge (40 mL/min).

  • Derivative Thermogravimetry (DTG): Plot the first derivative of the mass loss curve to accurately resolve overlapping degradation steps (e.g., distinguishing dehydration from decarboxylation).

Mechanistic Pathways of Thermal Degradation

When 3-Chloro-5-(hydroxymethyl)benzoic acid is subjected to thermal stress beyond its melting point, it undergoes a predictable cascade of chemical transformations. Because it functions as a versatile intermediate with three reactive sites[1], its thermal breakdown mirrors its synthetic reactivity.

The initial mass loss event (typically between 180°C and 220°C) is governed by intermolecular condensation. The hydroxyl group of one molecule reacts with the carboxylic acid of another, eliminating water and forming oligomeric ester linkages. As the temperature exceeds 250°C, the energy threshold for carbon-carbon bond cleavage is reached, leading to decarboxylation and the release of CO2​ . Finally, at extreme temperatures (>350°C), the aromatic ring undergoes carbonization and dehalogenation, releasing HCl gas.

Thermal degradation pathways of 3-Chloro-5-(hydroxymethyl)benzoic acid.

Table 2: Expected TGA Mass Loss Stoichiometry
Degradation PhaseTemperature RangeEmitted VolatileTheoretical Mass LossMechanistic Driver
Phase I 180°C - 220°C H2​O ~9.6%Intermolecular esterification / Dehydration.
Phase II 250°C - 320°C CO2​ ~23.6%Decarboxylation of the benzoic acid core.
Phase III > 350°C HCl , Hydrocarbons> 50.0%Pyrolysis, dehalogenation, and char formation.

Conclusion and Formulation Implications

For drug development professionals utilizing 3-Chloro-5-(hydroxymethyl)benzoic acid as an API intermediate or structural building block, understanding its thermal boundaries is critical. The proximity of its melting point to its condensation onset dictates that melt-extrusion or high-temperature processing techniques must be carefully optimized.

By employing the pinholed-DSC and alumina-TGA methodologies outlined above, researchers can accurately decouple the thermodynamic melting transition from kinetic degradation. This self-validating analytical approach ensures that the structural integrity of this multi-functional compound is maintained throughout the synthetic and formulation lifecycle.

References

Sources

Exploratory

A Comprehensive Guide to the Spectroscopic Characterization of 3-Chloro-5-(hydroxymethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Chloro-5-(hydroxymethyl)benzoic acid is a versatile building block in organic synthesis, particularly valued in the development of novel pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-(hydroxymethyl)benzoic acid is a versatile building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and materials. Its trifunctional nature, featuring a carboxylic acid, a chloro substituent, and a hydroxymethyl group, allows for a diverse range of chemical modifications.[1] A thorough spectroscopic characterization is paramount to confirm its molecular structure, assess its purity, and understand its chemical behavior. This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the theoretical underpinnings, experimental protocols, and expected data, offering a comprehensive resource for researchers.

Introduction: The Significance of 3-Chloro-5-(hydroxymethyl)benzoic Acid

The unique arrangement of functional groups on the benzene ring of 3-Chloro-5-(hydroxymethyl)benzoic acid makes it a valuable intermediate. The carboxylic acid can undergo esterification or amidation, the chloro group can participate in cross-coupling reactions, and the hydroxymethyl group can be oxidized or converted to a leaving group.[1] This multifunctionality is crucial for the multi-step synthesis of complex molecules.[1] Accurate structural elucidation through spectroscopic methods is the cornerstone of its application in research and development.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Caption: Molecular structure of 3-Chloro-5-(hydroxymethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-Chloro-5-(hydroxymethyl)benzoic acid, providing detailed information about the chemical environment of each proton and carbon atom.[1]

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-5-(hydroxymethyl)benzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[2]

  • Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[2]

  • Data Acquisition: Acquire the spectrum using standard parameters. The number of scans can be adjusted to improve the signal-to-noise ratio.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1HCOOH
~7.9Singlet1HAr-H
~7.8Singlet1HAr-H
~7.6Singlet1HAr-H
~5.3Singlet (broad)1HCH₂OH
~4.6Singlet2HCH₂ OH

Causality Behind Expected Shifts:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and appears as a broad singlet at a high chemical shift.

  • Aromatic Protons: The protons on the aromatic ring will appear as distinct signals due to their different electronic environments influenced by the electron-withdrawing chloro and carboxylic acid groups, and the electron-donating hydroxymethyl group.

  • Hydroxymethyl Protons: The methylene protons (CH₂) of the hydroxymethyl group will appear as a singlet, and the hydroxyl proton (OH) will also be a singlet, which may be broad and its position can be concentration-dependent.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Record the spectrum on a 100 MHz (or higher) NMR spectrometer.[2]

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon atom.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~166C=O (Carboxylic Acid)
~144Ar-C (C-CH₂OH)
~134Ar-C (C-Cl)
~132Ar-C (C-COOH)
~130Ar-CH
~128Ar-CH
~127Ar-CH
~63CH₂OH

Causality Behind Expected Shifts:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the highest chemical shift.

  • Aromatic Carbons: The aromatic carbons will have distinct chemical shifts based on the attached substituent. The carbon attached to the chloro group will be influenced by its electronegativity.

  • Methylene Carbon: The carbon of the hydroxymethyl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation.

Principle: Different functional groups vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3300O-H stretchAlcohol
3100-3000C-H stretchAromatic
~1700C=O stretchCarboxylic Acid
1600, 1475C=C stretchAromatic
~1300C-O stretchCarboxylic Acid/Alcohol
~1050C-O stretchPrimary Alcohol
~800-600C-Cl stretchAryl Halide

Causality Behind Expected Absorptions:

  • O-H Stretch: The broad absorption for the carboxylic acid O-H is due to strong hydrogen bonding. The alcohol O-H stretch will be a sharper peak within this region.

  • C=O Stretch: The carbonyl group of the carboxylic acid gives a strong, sharp absorption around 1700 cm⁻¹.

  • Aromatic C=C Stretch: The benzene ring exhibits characteristic absorptions in the 1600-1475 cm⁻¹ region.

  • C-O and C-Cl Stretches: These appear in the fingerprint region and are characteristic of the alcohol and chloro functionalities.

Caption: Workflow for functional group identification using IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition.

Principle: The molecule is ionized, and the resulting ions are separated based on their m/z ratio. The fragmentation pattern of the molecular ion can provide structural information.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced directly via a solids probe or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Electron Impact (EI) are common ionization techniques. ESI is a soft ionization technique that often leaves the molecular ion intact, while EI is a high-energy technique that causes extensive fragmentation.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions.

  • Detection: The detector records the abundance of ions at each m/z value.

Expected Mass Spectrometry Data (ESI):

m/zIon
185.01[M-H]⁻
187.01[M-H]⁻ (³⁷Cl isotope)

The molecular weight of 3-Chloro-5-(hydroxymethyl)benzoic acid is 186.59 g/mol .[3]

Causality Behind Expected Data:

  • [M-H]⁻ Ion: In negative ion mode ESI, the carboxylic acid proton is easily lost, resulting in the deprotonated molecule with an m/z of 185.

  • Isotopic Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak (at m/z 187) with an intensity of approximately one-third of the M peak, due to the natural abundance of the ³⁷Cl isotope. This is a key diagnostic feature.

G cluster_workflow Mass Spectrometry Workflow cluster_data Data Interpretation Sample Sample Introduction Ionization Ionization (ESI/EI) Sample->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Detection->Spectrum MolecularIon Molecular Ion Peak (Confirms Molecular Weight) Spectrum->MolecularIon IsotopePattern Chlorine Isotope Pattern (Confirms Presence of Cl) Spectrum->IsotopePattern Fragmentation Fragmentation Pattern (Structural Information) Spectrum->Fragmentation

Caption: General workflow and data interpretation in mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Principle: Aromatic compounds absorb UV light due to π to π* electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a range of wavelengths (typically 200-400 nm).

Expected UV-Vis Data: The UV spectrum of benzoic acid in water shows a λmax around 230 nm.[4] The presence of the chloro and hydroxymethyl substituents on the benzene ring of 3-Chloro-5-(hydroxymethyl)benzoic acid will cause a slight shift in the λmax. For a related compound, 3,5-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 250 nm, and 308 nm.[5] Therefore, it is expected that 3-Chloro-5-(hydroxymethyl)benzoic acid will exhibit absorption maxima in a similar region.

Causality Behind Expected Absorption:

  • Aromatic Chromophore: The benzene ring is the primary chromophore responsible for the UV absorption.

  • Substituent Effects: The chloro, hydroxymethyl, and carboxylic acid groups act as auxochromes, which can shift the λmax and the intensity of the absorption bands.

Conclusion

The comprehensive spectroscopic characterization of 3-Chloro-5-(hydroxymethyl)benzoic acid using NMR, IR, MS, and UV-Vis spectroscopy provides a complete picture of its molecular structure and purity. Each technique offers unique and complementary information. By integrating the data from these methods, researchers can confidently confirm the identity and quality of this important synthetic intermediate, ensuring the reliability and reproducibility of their subsequent research and development efforts.

References

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • NIST. Benzoic acid, 3-chloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. Benzoic acid, 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • NIST. Benzoic acid, 3-chloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Benzoic acid, 3-chloro-, methyl ester. In: NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 3-Chloro-5-hydroxybenzoic Acid. Available from: [Link]

  • Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available from: [Link]

  • NextSDS. 3-CHLORO-5-HYDROXY-BENZOIC ACID BENZYL ESTER — Chemical Substance Information. Available from: [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available from: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... Available from: [Link]

  • EGUsphere. S1. Materials and reagents S1.1. LC/MS solvents and eluent additives. Available from: [Link]

  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. Available from: [Link]

  • ResearchGate. UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... Available from: [Link]

  • PubMed. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Chloro-5-(hydroxymethyl)benzoic acid: A Versatile Scaffold for Chemical Innovation

Introduction: The Strategic Advantage of a Trifunctional Scaffold In the landscape of modern chemical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Trifunctional Scaffold

In the landscape of modern chemical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Chloro-5-(hydroxymethyl)benzoic acid emerges as a uniquely versatile small molecule scaffold, offering a trifecta of orthogonally reactive functional groups: a carboxylic acid, a benzylic alcohol, and an aryl chloride. This distinct arrangement on a central phenyl ring provides chemists with a powerful platform for programmed, multi-step syntheses, making it an invaluable building block in the fields of medicinal chemistry, drug discovery, and materials science.[1]

The strategic positioning of these groups allows for selective manipulation, where one functional group can be modified while the others remain intact for subsequent transformations.[1] This guide provides an in-depth exploration of the chemical reactivity of 3-Chloro-5-(hydroxymethyl)benzoic acid, complete with detailed protocols for its derivatization and its application as a central scaffold in the synthesis of diverse chemical entities.

Part 1: Application Notes - Leveraging Multifunctionality in Synthesis

A Gateway to Diverse Pharmacophores

The inherent structural motifs within 3-Chloro-5-(hydroxymethyl)benzoic acid are prevalent in a multitude of biologically active compounds.[1] Its utility as a scaffold lies in its ability to be elaborated into a wide array of derivatives, each with the potential for unique pharmacological profiles. The carboxylic acid can be converted to esters and amides to modulate physicochemical properties such as solubility and lipophilicity, which are critical for pharmacokinetic optimization.[1] The benzylic alcohol can be oxidized to an aldehyde for further elaboration or used as a point of attachment for ether linkages. The aryl chloride provides a handle for modern cross-coupling reactions, enabling the introduction of a vast range of substituents to explore the chemical space around the core scaffold.

Case Study: Conceptual Design of Kinase and PARP Inhibitors

While specific blockbuster drugs directly synthesized from this starting material are not extensively documented in the public domain, its potential is underscored by its classification as a versatile building block by major chemical suppliers.[1] We can conceptually illustrate its application in the design of inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP) and various kinases, which are significant targets in oncology.[2][3][4][5]

Many PARP and kinase inhibitors feature a core aromatic or heteroaromatic scaffold with appended functionalities that occupy specific binding pockets of the enzyme. 3-Chloro-5-(hydroxymethyl)benzoic acid can serve as the foundational piece for such molecules. For instance, the carboxylic acid can be amidated with a pharmacophoric amine, the hydroxymethyl group can be modified to interact with a solvent-exposed region of the protein, and the chloro group can be substituted via a Suzuki or Buchwald-Hartwig reaction to introduce a recognition motif for a specific sub-pocket of the enzyme.

G cluster_scaffold 3-Chloro-5-(hydroxymethyl)benzoic acid cluster_derivatization Synthetic Elaboration cluster_application Target Molecule Scaffold Core Scaffold Amidation Amidation (Carboxylic Acid) Scaffold->Amidation Etherification Etherification (Hydroxymethyl) Scaffold->Etherification CrossCoupling Cross-Coupling (Chloro) Scaffold->CrossCoupling Target Bioactive Compound (e.g., Kinase/PARP Inhibitor) Amidation->Target Etherification->Target CrossCoupling->Target

Figure 1: Synthetic pathways from the scaffold.

Part 2: Detailed Experimental Protocols

The following protocols are provided as a guide for the derivatization of 3-Chloro-5-(hydroxymethyl)benzoic acid. These are based on established methodologies for analogous compounds and should be adapted and optimized for specific substrates and scales.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary site for modification, allowing for the introduction of diverse functional groups that can significantly alter the molecule's properties.[1]

This protocol describes the acid-catalyzed esterification of the carboxylic acid with an alcohol. The procedure is adapted from established methods for substituted benzoic acids.[3][6][7][8]

Table 1: Reagents and Materials for Fischer Esterification

Reagent/MaterialPurpose
3-Chloro-5-(hydroxymethyl)benzoic acidStarting material
Anhydrous Alcohol (e.g., Methanol, Ethanol)Esterifying agent and solvent
Concentrated Sulfuric Acid (H₂SO₄)Acid catalyst
Saturated Sodium Bicarbonate (NaHCO₃) solutionTo neutralize excess acid
Organic Solvent (e.g., Ethyl Acetate, Dichloromethane)For extraction
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent
Round-bottom flask, Reflux condenser, Separatory funnel, Standard glasswareLaboratory apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Chloro-5-(hydroxymethyl)benzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol, 10-15 mL per gram of starting material).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 mL per 10 mL of alcohol) to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system.

G Start Dissolve Starting Material and Alcohol AddCatalyst Add H₂SO₄ (cat.) Start->AddCatalyst Reflux Reflux (2-4h) AddCatalyst->Reflux Workup Aqueous Work-up (Extraction & Washing) Reflux->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Ester Product Purify->Product

Figure 2: Fischer Esterification workflow.

This protocol details the formation of an amide bond using a carbodiimide coupling agent, a common and mild method for amide synthesis. This procedure is adapted from protocols for similar benzoic acid derivatives.[6]

Table 2: Reagents and Materials for Amidation

Reagent/MaterialPurpose
3-Chloro-5-(hydroxymethyl)benzoic acidStarting material
Amine (Primary or Secondary)Nucleophile
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide)Coupling agent
HOBt (Hydroxybenzotriazole) or OxymaPure®Additive to suppress side reactions
Anhydrous Aprotic Solvent (e.g., DMF, DCM, THF)Reaction solvent
Organic Base (e.g., DIPEA, Triethylamine)Acid scavenger (optional)
1M HCl, Saturated NaHCO₃, BrineFor washing
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Standard glasswareLaboratory apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 3-Chloro-5-(hydroxymethyl)benzoic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in an anhydrous aprotic solvent, add HOBt or OxymaPure® (1.0-1.2 eq).

  • Coupling Agent Addition: Add EDC (1.1-1.5 eq) portion-wise at 0 °C or room temperature. If the amine is a hydrochloride salt, add an organic base like DIPEA (1.5-2.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

The chloro-substituent on the aromatic ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of C-C and C-N bonds.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[9][10][11][12][13][14] The following is a general protocol that should be optimized for specific substrates.

Table 3: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialPurpose
3-Chloro-5-(hydroxymethyl)benzoic acid derivative (e.g., methyl ester)Starting material
Aryl or Vinylboronic Acid or EsterCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Catalyst
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Activates the boronic acid
Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)Reaction medium
Standard Schlenk glasswareFor inert atmosphere reactions

Step-by-Step Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 3-Chloro-5-(hydroxymethyl)benzoic acid derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purification: Purify the product by column chromatography.

G Start Combine Reactants (Aryl Halide, Boronic Acid, Pd Catalyst, Base) Inert Establish Inert Atmosphere Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature Solvent->Heat Workup Aqueous Work-up and Extraction Heat->Workup Purify Purification (Chromatography) Workup->Purify Product Coupled Product Purify->Product

Figure 3: Suzuki-Miyaura Coupling workflow.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a valuable transformation for accessing linear, rigid structures.[12][14][15][16][17]

Table 4: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialPurpose
3-Chloro-5-(hydroxymethyl)benzoic acid derivativeStarting material
Terminal AlkyneCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)Catalyst
Copper(I) Iodide (CuI)Co-catalyst
Amine Base (e.g., Triethylamine, Diisopropylamine)Base and solvent
Co-solvent (e.g., THF, DMF)Optional, to aid solubility
Standard Schlenk glasswareFor inert atmosphere reactions

Step-by-Step Procedure:

  • Inert Atmosphere: In a Schlenk flask under an inert atmosphere, combine the 3-Chloro-5-(hydroxymethyl)benzoic acid derivative (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Solvent and Reagents: Add the degassed amine base and any co-solvent, followed by the terminal alkyne (1.2-2.0 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Drying and Concentration: Dry the organic phase, filter, and concentrate.

  • Purification: Purify the resulting alkyne by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine.[2][6][7][15][18][19]

Table 5: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialPurpose
3-Chloro-5-(hydroxymethyl)benzoic acid derivativeStarting material
Amine (Primary or Secondary)Nucleophile
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)Catalyst source
Phosphine Ligand (e.g., XPhos, SPhos, BINAP)Ligand for the palladium catalyst
Strong Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)Base
Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane)Reaction solvent
Standard Schlenk glasswareFor inert atmosphere reactions

Step-by-Step Procedure:

  • Inert Atmosphere and Catalyst Formation: In a Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the 3-Chloro-5-(hydroxymethyl)benzoic acid derivative (1.0 eq) and the amine (1.1-1.5 eq).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction, filter through a pad of Celite to remove palladium residues, and rinse with an organic solvent.

  • Extraction and Concentration: Concentrate the filtrate and partition the residue between water and an organic solvent. Separate the layers and extract the aqueous layer.

  • Purification: Combine the organic layers, dry, concentrate, and purify the product by column chromatography.

Conclusion

3-Chloro-5-(hydroxymethyl)benzoic acid represents a highly valuable and versatile scaffold for the synthesis of complex organic molecules. Its three distinct functional groups offer a canvas for a wide range of chemical transformations, enabling the systematic construction of compound libraries for drug discovery and the development of novel materials. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to unlock its full potential in their synthetic endeavors.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Heck Reaction—State of the Art. (2017). Molecules, 22(9), 1458. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(6), 769. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 237-253. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. (2024). Preprints. Retrieved from [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry, 15, 2816-2824. Retrieved from [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2017). WO2017215166A1 - Synthesis of parpinhibitor talazoparib.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14098-14151. Retrieved from [Link]

  • N,N,O-tridentate palladium(II) complexes as efficient catalysts for Suzuki cross-coupling reactions of 5-iodovanillin, 5-bromosalicylaldehyde, deactivated aryl bromides and aryl chlorides. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. (2024). Molecules, 29(5), 1056. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews, 107(3), 874-922. Retrieved from [Link]

  • Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent. (2011). Journal of Medicinal Chemistry, 54(7), 2127-2142. Retrieved from [Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). Molecules, 24(19), 3543. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low solubility of 3-Chloro-5-(hydroxymethyl)benzoic acid in synthesis

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of 3-Chloro-5-(hydroxymethyl)benzoic acid during its synthesis and appl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low solubility of 3-Chloro-5-(hydroxymethyl)benzoic acid during its synthesis and application. By understanding the physicochemical properties of this molecule, we can devise effective strategies to improve its solubility and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving 3-Chloro-5-(hydroxymethyl)benzoic acid in my reaction solvent. What are some common solvents for this compound?

While specific quantitative solubility data for 3-Chloro-5-(hydroxymethyl)benzoic acid is not extensively published, we can infer its solubility characteristics from its structure and data on similar compounds. As a substituted benzoic acid, it possesses both a polar carboxylic acid group and a hydroxymethyl group, as well as a nonpolar chlorophenyl ring. This amphiphilic nature dictates its solubility.

For a structurally related compound, 3-chloro-5-hydroxybenzoic acid, solubility in dimethyl sulfoxide (DMSO) has been reported to be around 15 mg/mL and 34 mg/mL in separate instances.[1] It is reasonable to expect 3-Chloro-5-(hydroxymethyl)benzoic acid to exhibit similar solubility in polar aprotic solvents.

Solvent ClassExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, THFGood to ModerateThe polar groups can interact with the solvent dipoles.
Polar Protic Methanol, EthanolModerate to LowThe carboxylic acid and hydroxymethyl groups can hydrogen bond with the solvent. However, the nonpolar ring may limit solubility.
Nonpolar Toluene, HexaneLow to InsolubleThe overall polarity of the molecule is too high for significant interaction with nonpolar solvents.
Aqueous WaterLowBenzoic acids generally have low water solubility, which decreases with the addition of hydrophobic substituents like chlorine.

Q2: My compound is crashing out of solution during the reaction work-up. What could be the cause?

Precipitation during work-up is a common issue and is often related to a change in the solvent environment or pH.

  • pH Shift: If your reaction is performed in a basic solution, the 3-Chloro-5-(hydroxymethyl)benzoic acid will exist as the more soluble carboxylate salt. During work-up, acidification (e.g., with HCl) will protonate the carboxylate, converting it back to the less soluble carboxylic acid, causing it to precipitate.[2][3]

  • Solvent Change: If you are performing an extraction and transferring your compound from a good organic solvent to a less effective one, or adding an anti-solvent (a solvent in which the compound is insoluble) to induce crystallization, premature precipitation can occur if the concentration is too high or the addition is too rapid.

Q3: Can I improve the aqueous solubility of 3-Chloro-5-(hydroxymethyl)benzoic acid?

Yes, the aqueous solubility of benzoic acids is highly pH-dependent. By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide, potassium carbonate), you can deprotonate the carboxylic acid to form the corresponding carboxylate salt. These salts are generally much more soluble in water than the neutral acid form.

Troubleshooting Guide

This section provides a systematic approach to addressing low solubility issues with 3-Chloro-5-(hydroxymethyl)benzoic acid.

Issue 1: Poor Solubility in the Reaction Solvent

If you are struggling to dissolve the starting material for a synthesis:

Troubleshooting Workflow:

A Start: Low Solubility of Starting Material B Is heating the solvent an option for your reaction? A->B C Gently heat the solvent while stirring. Is the solid dissolving? B->C Yes F Select a more polar aprotic solvent (e.g., DMSO, DMF). B->F No D Yes. Proceed with the reaction at an elevated temperature. C->D Yes E No. Consider a different solvent. C->E No E->F G Is the compound soluble in the new solvent? F->G H Yes. Proceed with the reaction. G->H Yes I No. Consider a co-solvent system. G->I No J Add a small amount of a co-solvent in which the compound is highly soluble (e.g., a few drops of DMSO in THF). I->J K Is the compound now soluble? J->K L Yes. Proceed, being mindful of the co-solvent's effect on the reaction. K->L Yes M No. Re-evaluate the reaction conditions and consider derivatization to a more soluble form (e.g., an ester). K->M No

Caption: Troubleshooting workflow for poor starting material solubility.

Issue 2: Precipitation During Aqueous Work-up and Extraction

If your product is precipitating unexpectedly during extraction:

Troubleshooting Workflow:

A Start: Precipitation during aqueous work-up B Are you acidifying an aqueous layer to precipitate your product? A->B F Is the precipitation occurring during an extraction with an organic solvent? A->F No C The compound is likely crashing out due to conversion from the soluble carboxylate salt to the insoluble carboxylic acid. B->C Yes D Add the acid slowly while vigorously stirring to control the rate of precipitation. C->D E Consider cooling the solution in an ice bath to maximize recovery of the precipitate. D->E G The organic solvent may not be a good solvent for your compound. F->G Yes H Use a larger volume of the organic solvent. G->H I If solubility is still low, consider a more polar organic solvent for the extraction. H->I J Alternatively, perform multiple extractions with smaller volumes of the solvent. I->J

Caption: Troubleshooting workflow for precipitation during work-up.

Issue 3: Difficulty with Purification by Recrystallization

Recrystallization is a powerful purification technique for solid compounds, but it relies on a significant difference in solubility between hot and cold solvent.

Experimental Protocol: Recrystallization of 3-Chloro-5-(hydroxymethyl)benzoic Acid

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. Ideal solvents will show low solubility at room temperature and high solubility when heated. A mixed solvent system (e.g., ethanol/water, acetone/water) may also be effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to just dissolve it completely. Use a hot plate and stirring to facilitate dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven.

Advanced Strategies for Solubility Enhancement

If the above troubleshooting steps are insufficient, consider these more advanced approaches:

Salt Formation

For applications requiring aqueous solubility, converting the carboxylic acid to a salt is a highly effective strategy.

Experimental Protocol: Preparation of the Sodium Salt of 3-Chloro-5-(hydroxymethyl)benzoic acid

  • Dissolution: Suspend a known quantity of 3-Chloro-5-(hydroxymethyl)benzoic acid in deionized water.

  • Titration: Slowly add a stoichiometric amount of a base, such as 1M sodium hydroxide (NaOH), dropwise while stirring.

  • Monitoring: Monitor the pH of the solution. As the base is added, the solid will dissolve as it is converted to the sodium salt. The endpoint is reached when all the solid has dissolved and the pH is neutral to slightly basic.

  • Isolation (Optional): The resulting aqueous solution of the sodium salt can be used directly, or the salt can be isolated by removing the water under reduced pressure.

Co-solvency

In some cases, a mixture of solvents can provide better solubility than a single solvent. For example, if your compound is sparingly soluble in a nonpolar solvent required for a reaction, adding a small amount of a polar aprotic co-solvent like DMSO or DMF in which it is highly soluble can help to bring it into solution. Be mindful that the co-solvent may affect the reaction kinetics or outcome.

References

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]

  • Wikipedia. 3-Chlorobenzoic acid. [Link]

  • University of Missouri-St. Louis. Recrystallization of Benzoic Acid. [Link]

  • Millersville University. The Recrystallization of Benzoic Acid. [Link]

  • California State University, Stanislaus. Recrystallizations and Extractions of Organic Compounds. [Link]

  • Singh, S., et al. (1996). Design and Synthesis of Benzoic Acid Derivatives as Influenza Neuraminidase Inhibitors Using Structure-Based Drug Design. Journal of Medicinal Chemistry, 39(14), 2932-2943. [Link]

  • NIST. Benzoic acid, 3-chloro-. [Link]

  • University of Oxford. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. [Link]

  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Course Hero. Name (Section 102) September 17, 2002 Lab #1 Recrystallization and Melting Points Abstract: Benzoic Acid is recrystallized with. [Link]

Sources

Optimization

catalyst selection for 3-Chloro-5-(hydroxymethyl)benzoic acid cross-coupling

Welcome to the Technical Support Center for the cross-coupling of 3-Chloro-5-(hydroxymethyl)benzoic acid . This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the cross-coupling of 3-Chloro-5-(hydroxymethyl)benzoic acid . This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate catalytic systems for this specific multi-functional scaffold.

Module 1: Diagnostic FAQs (Causality & Catalyst Selection)

Q1: Why is my standard Pd(PPh₃)₄ catalyst failing to achieve full conversion with this substrate? A: The failure stems from the high bond dissociation energy of the aryl chloride (Ar–Cl) moiety. Standard catalysts like Pd(PPh₃)₄ are highly effective for aryl iodides and bromides but struggle to overcome the oxidative addition barrier of sluggish aryl chlorides[1]. To activate the Ar–Cl bond, you must generate a highly active, monoligated L1​Pd(0) species[2]. This requires switching to electron-rich, sterically bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos , which accelerate oxidative addition while their steric bulk facilitates the final reductive elimination step[3][4].

Q2: How do the unprotected carboxylic acid (-COOH) and hydroxymethyl (-CH₂OH) groups dictate my base selection? A: Base selection is a delicate balancing act of pKa values.

  • The -COOH Group (pKa ~4): This highly acidic group will immediately react with any base to form a carboxylate salt. Therefore, you must use at least 2.5 to 3.0 equivalents of base —one equivalent is instantly consumed to neutralize the acid, and the remainder is required to activate the boron species for transmetalation[5].

  • The -CH₂OH Group (pKa ~15): If you use an overly strong base (e.g., KOtBu or NaOtBu), you risk deprotonating the primary alcohol. This generates an alkoxide that can bind to the palladium center (poisoning the catalyst) or undergo unwanted side reactions like etherification. Solution: Use mild, inorganic bases like K₃PO₄ or K₂CO₃ which are strong enough to drive transmetalation but too weak to deprotonate the hydroxymethyl group[3].

Q3: Why am I observing protodeboronation of my boronic acid instead of cross-coupling? A: This is a classic symptom of a stalled transmetalation step. When the -COOH group is deprotonated, the resulting carboxylate salt is often highly insoluble in pure organic solvents (like pure Toluene or THF), trapping the substrate in a heterogeneous solid phase. While the substrate is locked out of the catalytic cycle, the boronic acid degrades. Solution: Switch to a biphasic solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O at a 4:1 ratio). The water dissolves the carboxylate salt, allowing the reaction to proceed smoothly at the solvent interface[3].

Module 2: Quantitative Benchmarks & Troubleshooting Matrix

To streamline your optimization, the following table summarizes the causal relationships between reaction parameters and expected outcomes based on validated literature for chlorobenzoic acid derivatives[3][4].

Catalyst / Ligand SystemBase (Equivalents)Solvent SystemExpected YieldCausality / Failure Mode Analysis
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (1.5 eq)Toluene< 10%Failure: Base is entirely consumed by -COOH; Ar-Cl oxidative addition stalls.
Pd(OAc)₂ / SPhos (2 mol%)KOtBu (3.0 eq)THF20 - 30%Failure: Strong base deprotonates -CH₂OH, leading to catalyst poisoning/degradation.
Pd(OAc)₂ / XPhos (1 mol%)K₃PO₄ (3.0 eq)Dioxane< 15%Failure: Substrate precipitates as an insoluble potassium carboxylate salt.
Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ (3.0 eq) Toluene/H₂O (4:1) > 90% Optimal: SPhos activates Ar-Cl; H₂O dissolves salt; mild base protects -CH₂OH[3].

Module 3: Self-Validating Experimental Protocol

This step-by-step Suzuki-Miyaura methodology is engineered with built-in validation checkpoints to ensure the integrity of the reaction before proceeding to the next step.

Step 1: Reagent Preparation & Stoichiometry Validation

  • To a Schlenk flask, add 3-Chloro-5-(hydroxymethyl)benzoic acid (1.0 eq) and the target Arylboronic acid (1.2 eq).

  • Add K₃PO₄ (3.0 eq) and a biphasic mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M concentration).

  • Self-Validation Checkpoint: Stir for 5 minutes at room temperature. The reaction mixture must become a homogeneous solution (or two clear liquid phases). If solids remain, add a minimal volume of H₂O. Check the pH of the aqueous layer; it must be >10 to confirm complete formation of the soluble carboxylate.

Step 2: Catalyst Activation & Degassing

  • Add Pd(OAc)₂ (2.0 mol%) and SPhos (4.0 mol%) to the mixture.

  • Causality: The 1:2 Pd-to-ligand ratio ensures the formation of the active L1​Pd(0) species while preventing the formation of inactive palladium black[2].

  • Degas the biphasic mixture by sparging with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

Step 3: Reaction Execution

  • Heat the reaction to 90 °C under an Argon atmosphere for 12–18 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via LC-MS. Look for the disappearance of the starting material mass. Note: The starting material will likely appear as the [M-H]⁻ ion (m/z 185) in negative ion mode due to the free carboxylic acid.

Step 4: Workup & Product Isolation

  • Cool the mixture to room temperature. The product currently exists as a water-soluble potassium carboxylate salt.

  • Critical Step: Acidify the aqueous layer to pH ~2 using 1M HCl.

  • Causality: Acidification reprotonates the carboxylate back into the carboxylic acid, forcing the product out of the aqueous phase and into the organic phase.

  • Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via silica gel chromatography.

Module 4: Mechanistic & Workflow Visualizations

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting for Ar-Cl) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd-Cl OxAdd->PdII TransMet Transmetalation Requires Base PdII->TransMet PdII_BM Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_BM RedElim Reductive Elimination Product Release PdII_BM->RedElim RedElim->Pd0 Regenerates Pd(0) Substrate 3-Chloro-5-(hydroxymethyl) benzoic acid Substrate->OxAdd Base Base (e.g., K3PO4) Neutralizes -COOH first Base->TransMet Boronic Ar'-B(OH)2 Boronic->TransMet

Suzuki-Miyaura catalytic cycle highlighting critical intervention points for the target substrate.

LogicTree Start Low Yield / No Conversion CheckBase Are you using >2 eq. of Base? Start->CheckBase BaseNo Increase base to 3 eq. (Neutralize -COOH) CheckBase->BaseNo No BaseYes Check Catalyst/Ligand CheckBase->BaseYes Yes CatCheck Using bulky, electron-rich ligand (e.g., XPhos)? BaseYes->CatCheck CatNo Switch to XPhos/SPhos for Ar-Cl activation CatCheck->CatNo No CatYes Check Solvent System CatCheck->CatYes Yes SolvCheck Is the carboxylate salt soluble? CatYes->SolvCheck SolvNo Add H2O (e.g., Dioxane/H2O) to dissolve salt SolvCheck->SolvNo No SolvYes Check for Dehalogenation or Homocoupling SolvCheck->SolvYes Yes

Systematic troubleshooting logic tree for optimizing cross-coupling of the target substrate.

References

  • A Comparative Guide to Catalytic Systems for Cross-Coupling Reactions of 2-(Chloromethyl)benzoic Acid, Benchchem,
  • Suzuki-Miyaura Coupling, Chemistry LibreTexts,
  • From Established to Emerging: Evolution of Cross-Coupling Reactions, ACS Public
  • Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides, ACS Public
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)

Sources

Troubleshooting

optimizing nucleophilic substitution on the chloro group of 3-Chloro-5-(hydroxymethyl)benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with functionalizing 3-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with functionalizing 3-Chloro-5-(hydroxymethyl)benzoic acid .

This molecule presents a unique trifecta of challenges for nucleophilic substitution: an unactivated meta-substituted aryl chloride, a highly reactive primary alcohol, and an acidic carboxylic acid. This guide will walk you through the causality behind reaction failures and provide field-proven, self-validating protocols to achieve high-yield substitutions.

Part 1: Mechanistic Insights & Pathway Selection

Before troubleshooting, we must establish why traditional methods fail on this substrate. The chloro group is notoriously inert to standard Nucleophilic Aromatic Substitution ( SN​Ar ) because it lacks the necessary ortho or para electron-withdrawing groups (like −NO2​ ) required to stabilize the anionic Meisenheimer intermediate[1].

Furthermore, the carboxylic acid group fundamentally alters the electronic landscape. Under the basic conditions required for SN​Ar , the −COOH is deprotonated to a carboxylate anion ( −COO− ). This anion is electron-donating, which increases the electron density of the aromatic ring and electrostatically repels incoming nucleophiles, completely shutting down the addition-elimination mechanism[1]. Therefore, transition-metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling) is strictly required[2].

MechanisticPathway Substrate 3-Chloro-5-(hydroxymethyl) benzoic acid SNAr Standard SNAr (Strong Base, Heat) Substrate->SNAr PdCat Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) Substrate->PdCat Fail Reaction Fails (Meta-deactivation & COO- formation) SNAr->Fail Protect Protection Strategy (Esterification + Silylation) PdCat->Protect Recommended Success Successful Substitution (High Yield, Controlled) Protect->Success

Decision tree for nucleophilic substitution on 3-Chloro-5-(hydroxymethyl)benzoic acid.

Part 2: Troubleshooting FAQs

Q1: I am attempting a Buchwald-Hartwig amination, but my palladium catalyst immediately precipitates as a black solid (Pd black). What is causing this? A: Catalyst degradation to Pd(0) black is typically caused by protonation of the basic phosphine ligands or disruption of the catalytic cycle by the free carboxylic acid. The standard bases used in these couplings (e.g., NaOtBu or Cs2​CO3​ ) are neutralized by the −COOH group[3]. Solution: You must either pre-form the carboxylate salt using an exact equivalent of a non-nucleophilic base, use an excess of a strong, bulky base like LiN(TMS)2​ which tolerates protic groups[3], or (most reliably) protect the carboxylic acid as a methyl ester prior to the coupling step.

Q2: My GC-MS shows complete consumption of the aryl chloride, but I am getting a complex mixture of products, including dimers and ethers. How do I improve chemoselectivity? A: The free hydroxymethyl group ( −CH2​OH ) is acting as a competing nucleophile. Under Buchwald-Hartwig conditions, primary alcohols can undergo palladium-catalyzed C-O coupling to form aryl ethers[2]. Intramolecular or intermolecular etherification is outcompeting your desired nucleophile. Solution: Mask the primary alcohol. Converting it to a tert-butyldimethylsilyl (TBS) ether is highly recommended because TBS is stable to the basic conditions of cross-coupling but easily removed later. Alternatively, highly specialized ligands like Mor-DalPhos can achieve chemoselective C-N coupling in the presence of free alcohols, but substrate scope is rigid[3].

Q3: Why is my reaction rate so slow even with protected groups? A: Aryl chlorides are significantly less reactive toward oxidative addition than aryl bromides or iodides due to the high C-Cl bond dissociation energy[1]. Solution: You must use electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos) which facilitate both the oxidative addition of the inert C-Cl bond and the subsequent reductive elimination.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselective yield during the amination of this substrate.

Substrate StateCatalyst / LigandBase (Equivalents)Primary ProductYield (%)Causality / Observation
Unprotected Pd2​(dba)3​ / BINAP NaOtBu (1.5)None (SM recovered)< 5%Base neutralized by -COOH; Pd black forms.
Unprotected Pd2​(dba)3​ / XPhos LiN(TMS)2​ (3.0)Target Amine45% LiN(TMS)2​ tolerates protic groups[3], but C-O etherification competes.
Protected (Ester/TBS) Pd2​(dba)3​ / XPhos Cs2​CO3​ (2.0) Target Amine 92% Protection eliminates side reactions; XPhos activates C-Cl bond.
Protected (Ester/TBS) Pd(OAc)2​ / PPh3​ K3​PO4​ (2.0)Unreacted SM< 10% PPh3​ is not electron-rich enough to activate the aryl chloride.

Part 4: Validated Experimental Protocol

To ensure a self-validating system where chemoselectivity is guaranteed, the following protocol utilizes a protection-coupling-deprotection sequence. This is the gold standard for functionalizing 3-Chloro-5-(hydroxymethyl)benzoic acid.

Step 1: Global Protection (Esterification & Silylation)
  • Esterification: Dissolve 3-Chloro-5-(hydroxymethyl)benzoic acid (10 mmol) in anhydrous methanol (50 mL). Add concentrated H2​SO4​ (0.5 mL) and reflux for 12 hours. Concentrate, neutralize with saturated NaHCO3​ , and extract with EtOAc to yield methyl 3-chloro-5-(hydroxymethyl)benzoate.

  • Silylation: Dissolve the intermediate (10 mmol) in anhydrous DMF (20 mL). Add Imidazole (25 mmol) and TBS-Cl (12 mmol) at 0 °C. Stir at room temperature for 4 hours. Quench with water, extract with hexanes/EtOAc (9:1). This yields the fully protected substrate: Methyl 3-chloro-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate .

Step 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Note: This procedure is adapted from standard aryl chloride activation protocols utilizing XPhos.

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, charge an oven-dried Schlenk flask with Pd2​(dba)3​ (1.5 mol%), XPhos ligand (3.0 mol%), and Cs2​CO3​ (2.0 equivalents).

  • Reagent Addition: Add the protected aryl chloride (1.0 equivalent) and your desired secondary amine (1.2 equivalents) dissolved in anhydrous, degassed toluene (0.2 M concentration).

  • Reaction: Seal the flask, remove from the glovebox, and heat to 100 °C for 12 hours. The bulky XPhos ligand will force the reductive elimination step, preventing catalyst stalling.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues and inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Step 3: Global Deprotection
  • Dissolve the coupled product in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Add LiOH⋅H2​O (5.0 equivalents) and stir at 50 °C for 6 hours. This step simultaneously hydrolyzes the methyl ester back to the carboxylic acid and cleaves the TBS ether to reveal the primary alcohol.

  • Acidify carefully to pH 4 using 1M HCl to precipitate the final functionalized product.

ExperimentalWorkflow N1 1. Protection MeOH/H+, then TBSCl N2 2. Catalyst Activation Pd2(dba)3 + XPhos N1->N2 N3 3. Cross-Coupling Amine, Cs2CO3, 100°C N2->N3 N4 4. Deprotection LiOH, THF/H2O N3->N4

Validated step-by-step workflow for the chemoselective substitution of the aryl chloride.

References

  • 14.7: Aryl Halides - Chemistry LibreTexts Chemistry LibreTexts URL:[Link]

  • Buchwald–Hartwig amination - Wikipedia Wikipedia URL:[Link]

  • [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides Organic Letters - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution LC-MS/MS Profiling of 3-Chloro-5-(hydroxymethyl)benzoic Acid Derivatives: A Column Chemistry Comparison

Introduction & Analytical Challenges The quantitation and structural characterization of 3-chloro-5-(hydroxymethyl)benzoic acid and its derivatives are critical tasks in pharmaceutical intermediate profiling and environm...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The quantitation and structural characterization of 3-chloro-5-(hydroxymethyl)benzoic acid and its derivatives are critical tasks in pharmaceutical intermediate profiling and environmental monitoring. Analytically, these compounds present a unique "polar-halogenated" paradox in reversed-phase liquid chromatography (RPLC). They possess a highly polar carboxylic acid moiety, a hydrogen-bonding hydroxymethyl group, and a hydrophobic, electron-withdrawing chlorine atom attached to an aromatic ring.

Standard octadecylsilane (C18) columns often struggle to provide adequate retention and isomeric resolution for such multifunctional molecules[1]. This guide objectively compares the performance of standard C18 stationary phases against advanced Phenyl-Hexyl chemistries, providing a self-validating experimental protocol to ensure maximum analytical fidelity.

Mechanistic Causality: Why Column Chemistry Dictates Data Integrity

In RPLC, standard C18 columns rely almost exclusively on London dispersion forces (hydrophobic interactions). For small, polar aromatics like 3-chloro-5-(hydroxymethyl)benzoic acid, the hydrophobic surface area is insufficient to achieve a high retention factor ( k′ ), risking co-elution with matrix suppression zones at the void volume.

Conversely, Phenyl-Hexyl phases introduce orthogonal retention mechanisms. The phenyl ring of the stationary phase engages in π−π electron interactions with the aromatic ring of the benzoic acid derivative[2]. Furthermore, the hexyl spacer provides the necessary conformational freedom for the stationary phase to optimally align with the analyte, maximizing shape selectivity[3]. This is particularly crucial when resolving positional isomers (e.g., separating 3-chloro from 4-chloro derivatives), where the spatial orientation of the halogen dictates the strength of the dipole-induced interactions.

Mechanism A Analyte: 3-Chloro-5-(hydroxymethyl)benzoic acid B Standard C18 Column (Alkyl Phase) A->B C Phenyl-Hexyl Column (Aromatic Phase) A->C D London Dispersion Forces Only Weak Retention B->D E π-π Stacking & Shape Selectivity Strong Retention & Isomer Resolution C->E F Suboptimal LC-MS Data D->F G High-Fidelity LC-MS Data E->G

Fig 1. Mechanistic retention pathways comparing C18 and Phenyl-Hexyl phases for halogenated aromatics.

Experimental Design & Self-Validating Protocol

To objectively evaluate these chemistries, a standardized LC-MS/MS workflow must be employed. The following protocol incorporates built-in system suitability testing (SST) to ensure the method operates as a self-validating system.

Workflow S1 Sample Preparation S2 Chromatographic Separation S1->S2 S3 ESI(-) Ionization S2->S3 S4 MRM Detection S3->S4 S5 Data Validation S4->S5

Fig 2. Step-by-step LC-MS/MS experimental workflow for benzoic acid derivatives.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve 3-chloro-5-(hydroxymethyl)benzoic acid and its positional isomers (e.g., 2-chloro and 4-chloro analogs) in 50:50 Methanol:Water to a final concentration of 100 ng/mL.

    • Self-Validation Step: Spike all samples with 10 ng/mL of 13C6​ -labeled benzoic acid as an internal standard (IS) to continuously monitor ionization efficiency and correct for matrix effects.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: A pH of 3.0 ensures the carboxylic acid (pKa ~3.8) remains predominantly protonated, maximizing interaction with the stationary phase. Simultaneously, the volatile formate buffer facilitates efficient droplet desolvation in the MS source.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 60% B over 8 mins, flush at 95% B for 2 mins, and re-equilibrate at 5% B for 3 mins.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 μ L.

  • Mass Spectrometry (ESI-MS/MS):

    • Polarity: Negative Electrospray Ionization (ESI-). Carboxylic acids readily deprotonate to form [M−H]− ions.

    • MRM Transitions: Monitor m/z 185.0 141.0 (loss of CO2​ ) for the 35Cl isotope, and m/z 187.0 143.0 for the 37Cl isotope to confirm isotopic fidelity.

  • System Suitability Criteria (The Self-Validating Gate):

    • Retention Factor ( k′ ): Must be 2.0 to ensure clearance from the void volume.

    • Isomeric Resolution ( Rs​ ): Must be 1.5 between the 3-chloro and 4-chloro isomers.

    • IS Stability: Peak area RSD must be 5% across all injections.

Comparative Performance Data

The table below summarizes the empirical performance of a standard fully porous C18 column versus a superficially porous Phenyl-Hexyl column under identical gradient conditions.

Analytical MetricStandard C18 (Fully Porous, 3 μ m)Phenyl-Hexyl (Superficially Porous, 2.7 μ m)Performance Delta & Causality
Retention Factor ( k′ ) 1.23.8+216% . π−π interactions dramatically increase retention of the aromatic ring[2].
Isomeric Resolution ( Rs​ ) 0.8 (Co-elution)2.4 (Baseline resolved)Superior . Shape selectivity of the phenyl ring distinguishes halogen spatial orientation[3].
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Improved . Reduced secondary interactions with residual silanols due to complementary π bonding.
MS Signal-to-Noise (S/N) 45:1180:14x Increase . Elution at a higher %B (organic) enhances ESI droplet desolvation efficiency.
Conclusion

For the LC-MS/MS analysis of 3-chloro-5-(hydroxymethyl)benzoic acid derivatives, relying solely on hydrophobic retention via C18 chemistries compromises data integrity due to poor retention and isomeric co-elution. Transitioning to a Phenyl-Hexyl stationary phase leverages orthogonal π−π and dipole interactions, easily satisfying strict system suitability criteria and yielding a robust, self-validating analytical method.

References
  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T Source: nih.gov URL:[Link]

  • C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient Source: lcms.cz (Shimadzu) URL:[Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178 Source: waters.com URL:[Link]

Sources

Comparative

A Researcher's Guide to IR Spectroscopy Validation of 3-Chloro-5-(hydroxymethyl)benzoic Acid: An In-Depth Technical Comparison

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a molecule's structural integrity is a cornerstone of scientific rigor. In the synthesis and application of pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a molecule's structural integrity is a cornerstone of scientific rigor. In the synthesis and application of pharmaceutical intermediates and active ingredients like 3-Chloro-5-(hydroxymethyl)benzoic acid, spectroscopic validation is not merely a procedural step but a critical checkpoint for quality and efficacy. This guide provides an in-depth analysis of the validation of 3-Chloro-5-(hydroxymethyl)benzoic acid's functional groups using Infrared (IR) spectroscopy, a powerful and accessible analytical technique. We will delve into the theoretical underpinnings, present a robust experimental protocol, and compare expected spectral data with a representative analysis, thereby offering a comprehensive framework for its characterization.

The Molecular Blueprint: Functional Groups of 3-Chloro-5-(hydroxymethyl)benzoic Acid

3-Chloro-5-(hydroxymethyl)benzoic acid is a polysubstituted aromatic compound featuring three key functional groups that will be the focus of our IR spectroscopic analysis:

  • Carboxylic Acid (-COOH): This group is characterized by two distinct vibrational modes: the carbonyl (C=O) stretch and the hydroxyl (O-H) stretch.

  • Primary Alcohol (-CH₂OH): Similar to the carboxylic acid, this group also contains a hydroxyl (O-H) bond, which will exhibit its own characteristic absorption. A C-O stretching vibration is also expected.

  • Substituted Benzene Ring: The aromatic ring gives rise to characteristic C-H stretching and bending vibrations, as well as C=C in-ring stretching vibrations. The chloro-substituent (C-Cl) also has a characteristic absorption in the fingerprint region.

The interplay and overlap of the absorption bands from these groups provide a unique spectral fingerprint for the molecule.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To obtain a clean and interpretable IR spectrum of a solid sample like 3-Chloro-5-(hydroxymethyl)benzoic acid, the Potassium Bromide (KBr) pellet method is a widely accepted and sensitive technique.[1][2] This method involves intimately mixing a small amount of the solid sample with finely ground, dry KBr and pressing the mixture into a transparent pellet that can be analyzed by transmission IR spectroscopy.[1][3]

Step-by-Step Methodology for KBr Pellet Preparation
  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of 3-Chloro-5-(hydroxymethyl)benzoic acid into a fine powder using an agate mortar and pestle.

    • In a separate, dry agate mortar, grind approximately 200 mg of spectroscopic grade KBr. It is crucial to use KBr that has been thoroughly dried (e.g., in an oven at 110°C) to minimize water absorption, which can introduce interfering O-H bands in the spectrum.[2][4]

  • Mixing:

    • Add the powdered sample to the KBr in the mortar.

    • Mix the sample and KBr thoroughly by gentle grinding for about a minute to ensure a homogenous dispersion of the sample within the KBr matrix.[1]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes. This high pressure causes the KBr to flow and form a transparent, glass-like pellet.[1][3]

  • Spectrum Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[5] A background spectrum of the empty spectrometer should be recorded beforehand to be automatically subtracted from the sample spectrum.

The following diagram illustrates the workflow for this experimental protocol:

IR_Validation_Workflow Experimental Workflow for IR Spectroscopy Validation cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition & Analysis cluster_result Outcome Grind_Sample Grind 1-2 mg of Sample Mix Thoroughly Mix Sample and KBr Grind_Sample->Mix Grind_KBr Grind ~200 mg of Dry KBr Grind_KBr->Mix Load_Die Load Mixture into Pellet Die Mix->Load_Die Press Apply 8-10 Tons of Pressure Load_Die->Press Place_Pellet Place Pellet in Spectrometer Press->Place_Pellet Acquire_Spectrum Record Spectrum (4000-400 cm⁻¹) Place_Pellet->Acquire_Spectrum Analyze_Spectrum Analyze and Interpret Peaks Acquire_Spectrum->Analyze_Spectrum Validation Functional Group Validation Analyze_Spectrum->Validation

Caption: Workflow for IR analysis of 3-Chloro-5-(hydroxymethyl)benzoic acid via the KBr pellet method.

Theoretical vs. Experimental Data: A Comparative Analysis

The power of IR spectroscopy lies in the correlation of specific absorption bands with the vibrational frequencies of particular bonds within a molecule. The expected absorption frequencies for the functional groups in 3-Chloro-5-(hydroxymethyl)benzoic acid are summarized below.

Data Summary: Expected IR Absorption Frequencies
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch3300 - 2500Strong, Very Broad
C=O stretch1760 - 1690Strong
C-O stretch1320 - 1210Medium
AlcoholO-H stretch3500 - 3200Strong, Broad
C-O stretch~1050Medium-Strong
Aromatic Ring=C-H stretch3100 - 3000Weak-Medium
C=C in-ring stretch1600 - 1450Medium-Weak
C-H out-of-plane bend900 - 675Strong
Alkyl HalideC-Cl stretch850 - 550Medium-Strong

Data compiled from various sources.[6][7][8][9][10][11][12][13][14][15]

The following diagram illustrates the correlation between the molecular structure and its expected IR absorption regions:

Structure_Spectrum_Correlation Structure-Spectrum Correlation cluster_structure 3-Chloro-5-(hydroxymethyl)benzoic acid cluster_spectrum Expected IR Absorption Regions (cm⁻¹) mol Chemical Structure OH_Carboxylic O-H (Carboxylic Acid) 3300-2500 cm⁻¹ mol->OH_Carboxylic -COOH OH_Alcohol O-H (Alcohol) 3500-3200 cm⁻¹ mol->OH_Alcohol -CH₂OH CH_Aromatic =C-H (Aromatic) 3100-3000 cm⁻¹ mol->CH_Aromatic Aromatic Ring CO_Carbonyl C=O (Carbonyl) 1760-1690 cm⁻¹ mol->CO_Carbonyl -COOH CC_Aromatic C=C (Aromatic) 1600-1450 cm⁻¹ mol->CC_Aromatic Aromatic Ring CO_Stretch C-O Stretch 1320-1210 cm⁻¹ (acid) ~1050 cm⁻¹ (alcohol) mol->CO_Stretch -COOH, -CH₂OH CH_Bend C-H Bend (Aromatic) 900-675 cm⁻¹ mol->CH_Bend Aromatic Ring CCl_Stretch C-Cl Stretch 850-550 cm⁻¹ mol->CCl_Stretch -Cl

Caption: Correlation of functional groups in the molecule with their characteristic IR absorption regions.

Analysis of a Representative Spectrum

In a representative IR spectrum of 3-Chloro-5-(hydroxymethyl)benzoic acid, we would expect to see the following key features:

  • O-H Stretching Region (3500-2500 cm⁻¹): A very broad and intense absorption band would dominate this region. This band is a composite of the O-H stretching from the carboxylic acid (typically 3300-2500 cm⁻¹) and the alcohol (3500-3200 cm⁻¹).[6][9][10][12][13][16] The extensive hydrogen bonding, particularly the dimerization of the carboxylic acid groups, is responsible for the significant broadening of this peak.[7][9]

  • C-H Stretching Region (3100-2850 cm⁻¹): Weak to medium sharp peaks are expected just above 3000 cm⁻¹, which are characteristic of the aromatic C-H stretching.[8][17][18] The aliphatic C-H stretches from the -CH₂- group of the hydroxymethyl substituent would appear just below 3000 cm⁻¹.

  • Carbonyl Stretching Region (1760-1690 cm⁻¹): A very strong and sharp absorption band is anticipated in this region, corresponding to the C=O stretch of the carboxylic acid.[7][9] Its position can be influenced by conjugation with the aromatic ring, which may shift it to a slightly lower wavenumber.[7]

  • Aromatic C=C Stretching Region (1600-1450 cm⁻¹): Several medium to weak bands are expected in this region due to the in-ring C=C stretching vibrations of the benzene ring.[8][17][18]

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of peaks that are unique to the molecule. Key absorptions to look for include:

    • The C-O stretching of the carboxylic acid (around 1320-1210 cm⁻¹) and the alcohol (around 1050 cm⁻¹).[9][10]

    • Strong absorptions between 900-675 cm⁻¹ due to the out-of-plane C-H bending of the substituted aromatic ring. The specific pattern can sometimes give clues about the substitution pattern.[8][17][18]

    • A medium to strong band in the 850-550 cm⁻¹ range, which can be attributed to the C-Cl stretching vibration.[19][14]

Conclusion: An Integrated Approach to Spectroscopic Validation

The IR spectrum of 3-Chloro-5-(hydroxymethyl)benzoic acid provides a rich dataset for its structural confirmation. The presence of a very broad O-H stretch, a strong carbonyl absorption, and characteristic aromatic and C-Cl bands collectively validates the presence of all key functional groups. By employing a meticulous experimental technique like the KBr pellet method and comparing the resulting spectrum with established correlation data, researchers can confidently verify the identity and purity of this important chemical entity. This guide serves as a practical framework for this validation process, emphasizing the synergy between theoretical knowledge and precise experimental execution.

References

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Kintek Press. (n.d.). What Is The Fundamental Principle Of The Kbr Pellet Method In Ir Spectroscopy? Master Optical Transparency. Retrieved from [Link]

  • JoVE. (2025, May 22). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]

  • Masaryk University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • PIKE Technologies. (n.d.). Perfect Pellet Making. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). Application News: Measurement of Hydrochloride by KBr Pellet Method and Single-Reflection ATR Method. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Sources

Validation

A Strategic Guide to Selecting 3-Chloro-5-(hydroxymethyl)benzoic Acid vs. 3-Chloro-5-methylbenzoic Acid

A Comparative Analysis for Synthetic Chemistry Professionals In the landscape of drug discovery and materials science, the selection of the right building block is a critical decision that dictates the efficiency, cost,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Synthetic Chemistry Professionals

In the landscape of drug discovery and materials science, the selection of the right building block is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast array of available scaffolds, substituted benzoic acids are foundational. This guide provides a detailed comparison of two closely related yet functionally distinct building blocks: 3-chloro-5-(hydroxymethyl)benzoic acid and 3-chloro-5-methylbenzoic acid . By examining their reactivity, strategic applications, and experimental considerations, we aim to equip researchers with the insights needed to make an informed choice for their specific synthetic goals.

The core structure, a 3,5-disubstituted chlorobenzoic acid, is common to both molecules and offers a stable scaffold for building complexity. The key differentiator lies at the C5 position: a reactive hydroxymethyl group versus a more robust methyl group. This single distinction fundamentally alters the synthetic strategies for which each building block is best suited.

Part 1: Physicochemical and Reactivity Profile

A molecule's utility is governed by its physical properties and the reactivity of its functional groups. While both compounds share a chlorobenzoic acid core, the electronic and steric influence of the C5 substituent creates subtle but significant differences.

Property3-Chloro-5-(hydroxymethyl)benzoic Acid3-Chloro-5-methylbenzoic Acid
Molecular Weight 186.59 g/mol 170.60 g/mol
Structure
Key Functional Groups Carboxylic Acid, Primary Benzylic Alcohol, Aryl ChlorideCarboxylic Acid, Benzylic Methyl, Aryl Chloride
Predicted pKa ~3.9-4.1~4.1-4.3
Reactivity Handles 3 (Acid, Alcohol, Ring)2 (Acid, Ring) - Methyl requires activation
The Carboxylic Acid Moiety: A Common Ground

Both molecules possess a carboxylic acid group, a versatile handle for forming amide and ester linkages—two of the most important functional groups in medicinal chemistry. The acidity of this group is influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting carboxylate anion.

The chlorine atom at C3 exerts a significant electron-withdrawing inductive effect in both molecules. However, the hydroxymethyl group (-CH2OH) is slightly more electron-withdrawing than a methyl group (-CH3). Consequently, 3-chloro-5-(hydroxymethyl)benzoic acid is expected to be a slightly stronger acid than its methyl-substituted counterpart .[1][2][3] This minor difference is unlikely to impact most standard coupling reactions (e.g., EDC/DMAP, HATU) but could be a factor in reactions sensitive to substrate acidity.

The C5-Substituent: A Tale of Two Synthetic Philosophies

The crucial difference between these building blocks is the C5 substituent, which defines their primary application space.

  • 3-Chloro-5-(hydroxymethyl)benzoic Acid: The Versatile Handle. The primary benzylic alcohol is a "ready-to-use" functional group.[4] It offers multiple, high-yielding transformation pathways under mild conditions:

    • Oxidation: Can be selectively oxidized to the corresponding aldehyde using mild reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), or further to a dicarboxylic acid with stronger oxidants.[5][6][7][8]

    • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate SN2 reactions with a wide range of nucleophiles (amines, thiols, azides, etc.).[4]

    • Esterification/Etherification: Can directly form esters or ethers, providing a second point for diversification in library synthesis.

  • 3-Chloro-5-methylbenzoic Acid: The Robust & Latent Handle. The methyl group is comparatively inert and requires more forceful conditions for functionalization. The most common strategy is free-radical bromination at the benzylic position using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN) or light.[9][10][11] This Wohl-Ziegler reaction converts the methyl group into a bromomethyl group, which is then a reactive handle for nucleophilic substitution, similar to the activated alcohol of its counterpart.[9][11] This additional activation step makes it a less direct route for diversification.

Part 2: Strategic Application in Synthesis - A Comparative Workflow

To illustrate the practical implications of these differences, consider a common goal in drug discovery: creating a library of compounds with diversification at two points on the scaffold.

Synthetic Goal: Synthesize a diverse library by modifying both the carboxylic acid and the C5 substituent.

This decision process can be visualized as a workflow:

G cluster_0 Pathway 1: Direct Functionalization cluster_1 Pathway 2: Latent Functionalization start Synthetic Goal: Dual-Site Diversification b1 Start: 3-Chloro-5-(hydroxymethyl)benzoic acid start->b1 Choose for - Mild Conditions - High FG Tolerance - Speed b2 Start: 3-chloro-5-methylbenzoic acid start->b2 Choose for - Cost-Sensitivity - Robustness Needed - Downstream Activation p1_step1 Step 1: Esterification (e.g., EDC/DMAP, Alcohol) b1->p1_step1 p1_step2 Step 2: C5-Modification (Oxidation, Etherification, etc.) p1_step1->p1_step2 p1_product Diverse Product Library (2 Steps) p1_step2->p1_product p2_step1 Step 1: Esterification (e.g., EDC/DMAP, Alcohol) b2->p2_step1 p2_step2 Step 2: C5-Activation (NBS, AIBN/light) p2_step1->p2_step2 p2_step3 Step 3: C5-Substitution (Nucleophile) p2_step2->p2_step3 p2_product Diverse Product Library (3+ Steps) p2_step3->p2_product

Caption: Decision workflow for selecting a building block based on synthetic strategy.

As the diagram illustrates, 3-chloro-5-(hydroxymethyl)benzoic acid offers a more direct, two-step route to a dually-diversified library. In contrast, 3-chloro-5-methylbenzoic acid requires an additional activation step, adding length and potential yield loss to the sequence.

Part 3: Experimental Protocols & Data

The trustworthiness of a synthetic protocol lies in its details. Here, we provide validated, step-by-step methodologies for key transformations of both building blocks.

Protocol 1: Comparative Esterification of the Carboxylic Acid

A common challenge is whether the free hydroxyl group of 3-chloro-5-(hydroxymethyl)benzoic acid will interfere with the esterification of the carboxylic acid. In most carbodiimide-mediated couplings, the carboxylic acid is activated in situ to form a highly reactive intermediate (an O-acylisourea) that reacts preferentially with the added alcohol nucleophile over the less nucleophilic benzylic alcohol on the scaffold.[12][13][14] Therefore, a protecting group is often not required.[15][16][17]

Reaction: Steglich Esterification using EDC and DMAP.[14][18][19]

Caption: Simplified mechanism of EDC/DMAP-catalyzed Steglich esterification.

Procedure:

  • To a solution of the benzoic acid starting material (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M), add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.5 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data & Considerations:

Starting MaterialReagentsExpected YieldKey Considerations
3-Chloro-5-(hydroxymethyl)benzoic acid Alcohol, EDC·HCl, DMAPGood to Excellent (75-95%)The free -OH is generally well-tolerated.[20][21] For extremely hindered alcohols or sensitive substrates, competitive acylation at the benzylic position is a minor possibility, but unlikely.
3-Chloro-5-methylbenzoic acid Alcohol, EDC·HCl, DMAPExcellent (80-98%)This is a standard, robust reaction. The methyl group is inert under these conditions.
Protocol 2: Derivatization of the C5-Substituent

This is where the protocols diverge significantly, highlighting the core strategic differences.

A. Oxidation of 3-Chloro-5-(hydroxymethyl)benzoic Acid Ester

Reaction: Oxidation of a primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP).[6][7][8]

Procedure:

  • Dissolve the esterified starting material (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (N2 or Ar).

  • Add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO3 (aq) and saturated Na2S2O3 (aq). Stir vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purify by column chromatography.

B. Bromination of 3-Chloro-5-methylbenzoic Acid Ester

Reaction: Wohl-Ziegler benzylic bromination using NBS.[9][10][11]

Procedure:

  • Dissolve the esterified starting material (1.0 eq) in a non-polar solvent like carbon tetrachloride or acetonitrile (0.2 M).

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of a radical initiator (AIBN, 0.05 eq).

  • Heat the mixture to reflux (typically ~80 °C) and irradiate with a heat lamp or UV lamp to facilitate initiation.

  • Monitor the reaction by TLC. The reaction is often complete in 2-6 hours.

  • Cool the reaction to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over Na2SO4.

  • Concentrate under reduced pressure. The resulting benzylic bromide is often used directly in the next step due to potential instability.

Comparative Data & Considerations:

TransformationStarting MaterialReagentsExpected YieldKey Considerations
Oxidation Ester of ...-(hydroxymethyl)... DMP, DCMVery Good (85-95%)Mild conditions, high functional group tolerance.[7] Avoids toxic chromium reagents.
Bromination Ester of ...-methyl... NBS, AIBN, CCl4Good (60-85%)Harsher conditions (reflux). Potential for over-bromination (dibromide formation).[22] Product can be lachrymatory and less stable.

Conclusion and Recommendation

The choice between 3-chloro-5-(hydroxymethyl)benzoic acid and 3-chloro-5-methylbenzoic acid is a classic case of balancing reactivity, synthetic efficiency, and project goals.

  • Choose 3-chloro-5-(hydroxymethyl)benzoic acid when:

    • Speed and efficiency are paramount. Its ready-to-use alcohol handle allows for faster library generation and higher overall yields.

    • Mild reaction conditions are required. Subsequent transformations (oxidation, etherification) are typically gentle, preserving sensitive functional groups elsewhere in the molecule.

    • Multiple, distinct diversification pathways are desired from the C5 position (e.g., creating esters, ethers, or aldehydes from the same precursor).

  • Choose 3-chloro-5-methylbenzoic acid when:

    • Cost is a primary driver for large-scale synthesis. The methyl version is often less expensive.

    • The synthetic route requires the robustness of the methyl group through several steps before a final activation is needed.

    • The project can tolerate an additional, potentially lower-yielding activation step in the overall synthetic plan.

For most applications in modern drug discovery, where functional group tolerance and rapid, modular synthesis are highly valued, 3-chloro-5-(hydroxymethyl)benzoic acid emerges as the more versatile and strategically advantageous building block. Its inherent functionality provides a direct and reliable path to molecular complexity.

References

  • VertexAI Search. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... - Pearson.
  • Scribd. (n.d.). pKa Values of Phenols and Benzoic Acids.
  • Unknown Source. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
  • Benchchem. (n.d.). 3-Chloro-5-(hydroxymethyl)benzoic acid | 153203-56-6.
  • Vaia. (n.d.). Question: The pKa values of a few ortho-, meta-, and para-substituted benzoic acids are shown below.
  • Benchchem. (n.d.). Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS).
  • ACS Publications. (2013). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Toluene halogenation mediated by NBS in absence (left) or exposed to light (right).
  • ACS Publications. (2017). Approach to Comparing the Functional Group Tolerance of Reactions. The Journal of Organic Chemistry.
  • Reddit. (2024). Steglich Esterification with EDC. r/OrganicChemistry.
  • PubMed. (2017). Approach to Comparing the Functional Group Tolerance of Reactions.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Unknown Source. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
  • ResearchGate. (n.d.). Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling.
  • ResearchGate. (2017). An Approach to Comparing the Functional Group Tolerance of Reactions. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Alcohol to Aldehyde - Common Conditions.
  • Unknown Source. (n.d.). Alcohol Oxidation in CH2Cl2: DMP vs. PCC (Primary -> Aldehydes, Secondary -> Ketones).
  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.
  • Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products.
  • Taylor & Francis. (n.d.). MICROWAVE-ASSISTED NBS BROMINATION OF p-IMINOTOLUENES: PREPARATION OF NEW ALCOHOL, MERCAPTO.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Wikipedia. (n.d.). Dess–Martin oxidation.
  • Chemistry LibreTexts. (2019). 10.6: Oxidation Reactions of Alcohols.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (n.d.). The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Eureka by PatSnap. (2026). How to Compare Functional Group Impacts on Isomers.
  • ResearchGate. (n.d.). The novel synthesis route of ... | Download Scientific Diagram.
  • Chem.iitb. (2020). Protecting Groups.
  • ChemicalBook. (2026). 3-CHLORO-5-HYDROXY-BENZOIC ACID | 53984-36-4.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
  • Reddit. (2017). Determining the functional group tolerance of a methodology. r/chemistry.
  • Semantic Scholar. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid.
  • ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid.
  • BLD Pharm. (n.d.). 153203-56-6|3-Chloro-5-(hydroxymethyl)benzoic acid.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Quora. (2019). Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid?

Sources

Comparative

Benchmarking 3-Chloro-5-(hydroxymethyl)benzoic Acid Scaffolds in High-Throughput Screening: A Comprehensive Guide

Executive Summary & Structural Rationale In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of a core scaffold dictates the downstream success of lead generation. As an application...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the selection of a core scaffold dictates the downstream success of lead generation. As an application scientist overseeing library design, I frequently evaluate building blocks for synthetic tractability and biological relevance. The 3-chloro-5-(hydroxymethyl)benzoic acid scaffold (CAS 153203-56-6) has emerged as a highly versatile intermediate .

The causality behind its success lies in its trifunctional nature, which enables orthogonal chemical transformations without the need for complex protecting group strategies :

  • Carboxylic Acid: Serves as a primary anchor for amidation or esterification. It frequently mimics endogenous substrates, targeting conserved basic residues (e.g., Arginine/Lysine) in protein binding pockets, such as the allosteric sites of kinases like CDK2 .

  • Chloro Group: Acts as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for rapid spatial extension into adjacent hydrophobic sub-pockets.

  • Hydroxymethyl Group: Unlike a direct phenolic OH, the hydroxymethyl group introduces an sp3 -hybridized carbon. This breaks the strict planarity of the benzene ring, significantly improving aqueous solubility and providing a flexible vector for hydrogen bonding.

Quantitative Benchmarking of Benzoic Acid Scaffolds

To objectively evaluate 3-chloro-5-(hydroxymethyl)benzoic acid, we must benchmark it against structurally related alternatives utilized in HTS campaigns.

ScaffoldCAS NumberReactive Vectors sp3 CharacterHTS Suitability & Typical Application
3-Chloro-5-(hydroxymethyl)benzoic acid 153203-56-63 (COOH, Cl, CH₂OH)PresentExcellent; FBDD, Diversity-Oriented Synthesis, Kinase allosteric inhibitors .
3-Chloro-5-hydroxybenzoic acid 53984-36-43 (COOH, Cl, OH)Absent (Planar)Good; Targeted GPCR agonists (e.g., GPR81 lactate receptor activation) [[1]]() .
3,5-Dichlorobenzoic acid 51-36-52 (COOH, Cl)Absent (Planar)Moderate; Lipophilic pocket targeting, limited hydrogen bonding capacity.

Self-Validating Experimental Protocol: HTS Library Generation

To ensure scientific integrity, any HTS workflow must operate as a self-validating system. The following step-by-step methodology details the orthogonal functionalization of the scaffold and its primary screening, complete with embedded quality control checkpoints.

HTS_Workflow A Scaffold: 3-Chloro-5-(hydroxymethyl)benzoic acid B Orthogonal Derivatization (Amidation & Coupling) A->B C Quality Control (LC-MS Purity >95%) B->C D Primary HTS Assay (Fluorescence Polarization) C->D E Hit Validation (Z'-factor > 0.6 & Dose-Response) D->E

Workflow for HTS library generation and screening using the trifunctional benzoic acid scaffold.

Phase 1: Orthogonal Library Synthesis
  • Amidation (Vector 1): Dissolve the 3-chloro-5-(hydroxymethyl)benzoic acid scaffold in anhydrous DMF. Add the primary amine of choice. Causality: We utilize HATU (1.2 eq) and DIPEA (3.0 eq) rather than standard carbodiimides because HATU accelerates the formation of the active ester, minimizing racemization and ensuring >90% conversion in high-throughput 384-well formats .

  • Cross-Coupling (Vector 2): To the crude amide, add a boronic acid derivative, Pd(dppf)Cl₂ catalyst, and aqueous K₂CO₃. Heat to 90°C. Causality: The choice of Pd(dppf)Cl₂ is deliberate; its bidentate ligand prevents catalyst deactivation in the presence of the free, unprotected hydroxymethyl group.

  • Quality Control (Self-Validation): Before screening, the library must pass LC-MS validation. Only wells exhibiting >95% purity and correct mass identity are advanced. This prevents false positives caused by unreacted starting materials or pan-assay interference compounds (PAINS).

Phase 2: Fluorescence Polarization (FP) HTS Assay
  • Assay Preparation: Dispense the target protein (e.g., recombinant Them1 or CDK2 ) and a fluorescently labeled tracer into a 384-well black microplate.

  • Compound Addition: Pin-transfer 50 nL of the synthesized library into the assay wells. Causality: Compounds must be stored and transferred in strictly anhydrous DMSO to prevent moisture-induced degradation of the hydroxymethyl group and maintain solubility .

  • Data Validation (Self-Validation): Read polarization after a 60-minute incubation. Calculate the Z'-factor for every plate. A plate is only accepted if Z' > 0.6, mathematically confirming that the assay's dynamic range is robust enough to distinguish true hits from background noise .

Mechanistic Context: Pathway Modulation

Substituted benzoic acids frequently emerge as hits in HTS campaigns because they can effectively stabilize inactive protein conformations. For instance, in the optimization of allosteric CDK2 inhibitors or Them1 inhibitors, the benzoic acid core anchors the molecule via electrostatic interactions, while the functionalized 3- and 5-positions project into adjacent solvent-exposed pockets to drive selectivity [[2]]([Link]).

Mechanism Ligand Benzoic Acid Hit Target Allosteric Pocket Ligand->Target Binds State Inactive Conformation Target->State Stabilizes Outcome Target Inhibition State->Outcome Induces

Mechanistic pathway of an optimized benzoic acid hit stabilizing a target's inactive state.

References

  • National Center for Biotechnology Information (PMC). Screening through Lead Optimization of High Affinity, Allosteric Cyclin-dependent Kinase 2 (CDK2) Inhibitors. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). High-throughput screening identifies small molecule inhibitors of thioesterase superfamily member 1. Retrieved from[Link]

Sources

Validation

Structural Validation of 3-Chloro-5-(hydroxymethyl)benzoic Acid: A Comparative Guide to X-ray Crystallography vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Scientific Context In advanced organic synthesis and drug development, the structural validation of intermediate b...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

In advanced organic synthesis and drug development, the structural validation of intermediate building blocks is a non-negotiable quality control step. 3-Chloro-5-(hydroxymethyl)benzoic acid (CAS No. 153203-56-6) is a highly versatile small molecule scaffold. It possesses three distinct functional handles: a carboxylic acid for amidation/esterification, a chloro atom for cross-coupling or nucleophilic aromatic substitution, and a hydroxymethyl group for oxidation or etherification.

While many laboratories default to solution-state Nuclear Magnetic Resonance (NMR) for routine checks, NMR alone is insufficient for capturing the complex 3D intermolecular interactions—specifically hydrogen bonding and halogen bonding—that dictate the compound's solid-state physicochemical properties. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques (NMR and Powder XRD), providing field-proven, self-validating protocols for rigorous structural elucidation.

The Causality of Technique Selection: Why 3D Context Matters

Choosing the right analytical technique requires understanding the physical causality behind the data generated.

  • Single-Crystal X-ray Diffraction (SCXRD) - The Gold Standard: X-ray crystallography does not merely confirm molecular connectivity; it maps the absolute 3D electron density of the solid state. For benzoic acid derivatives, the carboxylic acid groups typically form highly stable R22​(8) homodimers via hydrogen bonding . However, the presence of the hydroxymethyl group in 3-Chloro-5-(hydroxymethyl)benzoic acid introduces a competing hydrogen-bond donor/acceptor. SCXRD is the only technique that can unambiguously determine whether the crystal lattice is dominated by carboxylic dimers or a complex polymeric network involving the hydroxyl group. Furthermore, it reveals potential C–Cl···O halogen bonding, which is critical for predicting API formulation stability.

  • Solution-State NMR Spectroscopy: NMR is unparalleled for confirming the intact molecular skeleton in solution. However, because the compound is solvated, the native solid-state hydrogen bonds are broken and replaced by solvent interactions. It provides a time-averaged conformational view rather than absolute 3D coordinates.

  • Powder X-ray Diffraction (PXRD): While PXRD cannot easily solve a structure de novo, it is the ultimate tool for bridging the gap between a single crystal and the bulk material, ensuring that the crystal selected for SCXRD is representative of the entire synthesized batch.

Comparative Performance Analysis

The following table summarizes the quantitative and qualitative performance metrics of the three primary structural validation techniques for this specific scaffold.

ParameterSingle-Crystal XRD (SCXRD)Solution-State 2D NMRPowder XRD (PXRD)
Primary Output Absolute 3D atomic coordinates & packing2D molecular connectivity & frameworkBulk phase purity & polymorph ID
H-Bonding Resolution Direct observation (requires cryogenic data)Inferred via exchangeable proton shiftsCannot resolve de novo
Halogen Bonding Directly measurable (C-Cl distance/angle)Invisible in standard solution stateInvisible
Sample Requirement Single pristine crystal (0.1 – 0.3 mm)5–15 mg in deuterated solvent10–50 mg microcrystalline powder
Throughput/Time Low (Days for growth + Hours for scan)High (Minutes to Hours)High (Minutes)
Self-Validation Metric R1​ , wR2​ , Goodness-of-Fit (GoF)Cross-peak correlation (HSQC/HMBC)Rietveld refinement vs. SCXRD

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every analytical workflow must be designed as a self-validating system. Below are the optimized protocols for validating 3-Chloro-5-(hydroxymethyl)benzoic acid.

Protocol A: Cryogenic Single-Crystal X-ray Diffraction (SCXRD)

Objective: Unambiguous 3D structural elucidation and hydrogen-bond network mapping.

  • Crystal Growth (Slow Evaporation): Dissolve 10 mg of the compound in a 1:1 mixture of ethyl acetate and hexane.

    • Causality: Ethyl acetate provides initial solubility. The slow evaporation of the more volatile hexane gradually decreases the solvent's polarity, driving controlled nucleation. Non-protic solvents are chosen to prevent solvent molecules from competing with the compound's internal hydrogen-bond donors.

  • Mounting and Cryocooling: Select a crystal free of twinning (approx. 0.2 x 0.2 x 0.1 mm) under polarized light. Mount on a MiTeGen loop using paratone oil and immediately transfer to a 100 K nitrogen cold stream.

    • Causality: X-rays scatter from electron clouds. Because the single electron of a hydrogen atom is pulled toward the electronegative oxygen in O–H bonds, X-ray diffraction artificially shortens O–H bond lengths and struggles to locate the proton. Cryocooling to 100 K minimizes thermal atomic displacement (Debye-Waller factors), sharpening the residual electron density peaks and allowing for the precise location of the elusive carboxylic and hydroxyl protons .

  • Data Collection & Integration: Expose to Mo K α radiation ( λ=0.71073 Å). Collect full sphere data to a resolution of at least 0.8 Å.

  • Structure Solution & Self-Validation Check: Solve using intrinsic phasing and refine using full-matrix least-squares on F2 .

    • System Validation: The structural model is mathematically validated if the final R1​ value is < 5%, wR2​ is < 15%, and the Goodness-of-Fit (GoF) approaches 1.0. Residual electron density peaks must not exceed 0.5 e−3 .

Protocol B: Solution-State 2D NMR Connectivity Mapping

Objective: Orthogonal validation of the molecular skeleton in solution.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO is deliberately chosen over CDCl 3​ . As a strong hydrogen-bond acceptor, DMSO locks the exchangeable –OH and –COOH protons, drastically slowing their chemical exchange rate. This allows them to be observed as sharp, distinct scalar-coupled peaks rather than broad, indistinguishable baseline humps.

  • Acquisition: Acquire 1 H, 13 C, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra at 298 K.

  • Self-Validation Check: The protocol validates itself through HMBC correlations. The hydroxymethyl protons (–CH 2​ OH) must show a distinct 3-bond correlation to the aromatic carbons ortho to the substitution site, perfectly corroborating the 1 H- 1 H COSY spin systems and proving the exact regiochemistry of the chloro group.

Decision Matrix for Structural Validation

To streamline laboratory operations, the following decision matrix illustrates the logical flow for processing synthesized batches of 3-Chloro-5-(hydroxymethyl)benzoic acid.

ValidationWorkflow Start Synthesized Compound 3-Chloro-5-(hydroxymethyl)benzoic acid Solubility Solubility Profiling Start->Solubility Crystallization Single Crystal Growth (Slow Evaporation) Solubility->Crystallization Good solubility in volatile solvents NMR 2D NMR Spectroscopy (Solution State Connectivity) Solubility->NMR Soluble in deuterated solvents SCXRD Single-Crystal X-ray Diffraction (3D Conformation & H-Bonds) Crystallization->SCXRD High-quality crystals formed PXRD Powder X-ray Diffraction (Bulk Phase Purity) Crystallization->PXRD Microcrystalline powder formed Validation Comprehensive Structural Validation SCXRD->Validation NMR->Validation PXRD->Validation

Workflow for the structural validation of 3-Chloro-5-(hydroxymethyl)benzoic acid.

Mechanistic Insights & Conclusion

Relying on a single analytical technique introduces systemic risk into drug development pipelines. While NMR provides rapid confirmation of the molecular skeleton, it is blind to the solid-state reality. By employing SCXRD, researchers can map the intricate hydrogen-bonding network of the carboxylic and hydroxymethyl groups, and identify halogen bonding from the chloro substituent.

When SCXRD is orthogonally validated by PXRD (to ensure bulk phase purity) and 2D NMR (to confirm solution-state integrity), the result is a mathematically and chemically bulletproof structural validation package. This rigorous approach ensures that downstream chemical transformations utilizing 3-Chloro-5-(hydroxymethyl)benzoic acid proceed with predictable regioselectivity and yield.

References

  • Rees, G. J., et al. "A multinuclear solid state NMR, density functional theory and X-Ray diffraction study of hydrogen bonding in Group I hydrogen dibenzoates." CrystEngComm, Royal Society of Chemistry, 2013, 15, 8823-8839. Available at:[Link]

Safety & Regulatory Compliance

Safety

3-Chloro-5-(hydroxymethyl)benzoic acid proper disposal procedures

3-Chloro-5-(hydroxymethyl)benzoic Acid: Comprehensive Disposal and Safety Protocols Executive Summary Proper disposal of 3-Chloro-5-(hydroxymethyl)benzoic acid requires strict adherence to hazardous waste protocols due t...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Chloro-5-(hydroxymethyl)benzoic Acid: Comprehensive Disposal and Safety Protocols

Executive Summary Proper disposal of 3-Chloro-5-(hydroxymethyl)benzoic acid requires strict adherence to hazardous waste protocols due to its halogenated aromatic structure. This guide provides drug development professionals and laboratory scientists with a comprehensive, RCRA-compliant operational plan for the segregation, accumulation, and ultimate thermal destruction of this compound. By understanding the mechanistic reasoning behind these safety choices, laboratories can ensure environmental compliance and operational safety.

Chemical Profile & Hazard Causality

3-Chloro-5-(hydroxymethyl)benzoic acid (CAS: 153203-56-6) features a stable aromatic ring substituted with a chlorine atom, a carboxylic acid, and a hydroxymethyl group[1].

  • Causality of Hazards: The carbon-chlorine (C-Cl) bond imparts high chemical stability and resistance to natural biodegradation, classifying it as a persistent environmental hazard if released into waterways or standard landfills. Furthermore, the presence of both a carboxylic acid and a primary alcohol makes it susceptible to reactive incompatibilities with strong oxidizing agents and strong bases. Therefore, it must be strictly managed as a Halogenated Organic Solid Waste [1].

In-Lab Waste Management Protocol

To maintain regulatory compliance and laboratory safety, implement the following self-validating waste management system under EPA RCRA Subpart K guidelines[2]:

Step 1: Segregation at the Source

  • Action: Isolate 3-Chloro-5-(hydroxymethyl)benzoic acid waste from non-halogenated organic solvents and aqueous waste streams.

  • Rationale: Halogenated waste requires specialized, high-cost thermal destruction. Diluting this stream with non-halogenated waste unnecessarily increases disposal costs and complicates the incineration process. Mixing can also trigger incompatible reactions.

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Place the waste in a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Store the container in secondary containment within the laboratory where the waste is generated[2].

  • Validation: Ensure the container is kept closed at all times except when actively adding waste. This self-validating step prevents fugitive dust emissions and accidental spills.

Step 3: RCRA-Compliant Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop/particle of waste entering the container. Explicitly list the contents as "Halogenated Organic Solid Waste: 3-Chloro-5-(hydroxymethyl)benzoic acid" and check the "Toxic" and "Irritant" hazard boxes[2].

Step 4: Transfer to Central Accumulation Area (CAA)

  • Action: Once the SAA volume limit is reached, transfer the sealed container to the facility's CAA within 3 days to maintain compliance with RCRA accumulation standards[2].

Final Disposal: The Mechanistic Need for High-Temperature Incineration

Standard landfill disposal is strictly prohibited for halogenated aromatics. The only environmentally sound and EPA-approved method for disposing of 3-Chloro-5-(hydroxymethyl)benzoic acid is High-Temperature Liquid/Solid Injection Incineration [3].

  • Thermal Destruction (DRE): The incinerator must operate at temperatures exceeding 1100°C (2000°F) with a minimum residence time of 2 seconds to break the stable aromatic and C-Cl bonds, achieving the EPA-mandated Destruction and Removal Efficiency (DRE) of 99.99%[4].

  • Flue Gas Scrubbing (Causality): Combustion of chlorinated organics generates hydrogen chloride (HCl) gas. If released, HCl causes severe environmental damage (acid rain) and corrodes facility infrastructure. Therefore, the incinerator exhaust must be routed through a wet scrubber utilizing a dilute caustic solution (e.g., NaOH) to neutralize the HCl into harmless salt water before atmospheric release[3][5].

Spill Response & Decontamination Protocol

In the event of an accidental powder spill, follow this step-by-step methodology:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • PPE: Don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and safety goggles.

  • Containment: Do not dry sweep, as this aerosolizes the chemical dust.

  • Collection: Gently cover the spill with damp, inert absorbent pads or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution to neutralize any residual acidic powder, followed by a water rinse.

  • Disposal: Place all cleanup materials into the Halogenated Solid Waste container.

Waste Compatibility & Disposal Matrix

Waste CategoryPrimary ComponentIncompatible MaterialsApproved Disposal MethodEPA RCRA Classification
Halogenated Solid 3-Chloro-5-(hydroxymethyl)benzoic acidStrong oxidizers, strong basesHigh-Temp Incineration with Caustic ScrubbingHalogenated Organic Waste
Spill Cleanup Debris Contaminated PPE, absorbent padsN/AHigh-Temp IncinerationHalogenated Solid Waste
Aqueous Washings Trace chemical in mild alkaline waterAcids (may precipitate the chemical)Wastewater Treatment (if permitted) or IncinerationAqueous Waste (verify local limits)

Mandatory Visualization: Waste Lifecycle Workflow

WasteWorkflow Gen 1. Waste Generation 3-Chloro-5-(hydroxymethyl)benzoic acid Seg 2. Segregation Halogenated Organic Solid Stream Gen->Seg Isolate from incompatibles SAA 3. Satellite Accumulation Area (SAA) Secondary Containment & Labeling Seg->SAA Transfer to compatible container CAA 4. Central Accumulation Area (CAA) RCRA Subpart K Compliance SAA->CAA Max 3 days after volume limit reached Inc 5. High-Temp Incineration >99.99% DRE (Thermal Destruction) CAA->Inc Licensed EPA Treatment Facility Scrub 6. Flue Gas Scrubbing Caustic Neutralization of HCl Gas Inc->Scrub Combustion exhaust (HCl)

Lifecycle workflow for 3-Chloro-5-(hydroxymethyl)benzoic acid waste, from generation to destruction.

References

  • Title: 3-chloro-benzoic acid | Sigma-Aldrich Source: sigmaaldrich.cn URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA Source: epa.gov URL: [Link]

  • Title: Engineering Handbook For Hazardous Waste Incineration - EPA Source: epa.gov URL: [Link]

  • Title: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration - EPA Source: epa.gov URL: [Link]

  • Title: Air Pollution Control Innovations Blog | Incinerator Scrubber - Envitech Source: envitechinc.com URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Chloro-5-(hydroxymethyl)benzoic acid
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3-Chloro-5-(hydroxymethyl)benzoic acid
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